Atrazine-13C3,15N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14ClN5 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-13C3,1,3,5-15N3)1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+1,7+1,8+1,12+1,13+1,14+1 |
InChI Key |
MXWJVTOOROXGIU-ZNLDTMSVSA-N |
Isomeric SMILES |
CCN[13C]1=[15N][13C](=[15N][13C](=[15N]1)Cl)NC(C)C |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Atrazine-13C3,15N3: Physical Properties, Chemical Characteristics, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of the isotopically labeled compound Atrazine-13C3,15N3. It also details its primary application as an internal standard in analytical methodologies for the quantification of atrazine. Experimental protocols for its use in mass spectrometry-based assays are provided, along with a visualization of the analytical workflow.
Physical and Chemical Properties
This compound is a stable isotope-labeled version of the herbicide Atrazine, where three carbon atoms in the triazine ring are replaced with Carbon-13 (¹³C) and three nitrogen atoms in the ring are replaced with Nitrogen-15 (¹⁵N). This labeling results in a mass shift, making it an ideal internal standard for isotope dilution mass spectrometry.[1]
General Properties
The general properties of this compound are summarized in the table below. This information is primarily sourced from commercial suppliers of the analytical standard.
| Property | Value | Reference |
| Synonyms | 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine-(triazyl-13C3,15N3) | [1] |
| Appearance | White to off-white powder/solid | [1][2] |
| Isotopic Purity | ≥98 atom % | [1] |
| Chemical Purity (Assay) | ≥98% (CP) | |
| Storage Temperature | -20°C | |
| Mass Shift | M+6 |
Chemical Identifiers
| Identifier | Value | Reference |
| Molecular Formula | ¹³C₃C₅H₁₄Cl¹⁵N₃N₂ | |
| Molecular Weight | 221.64 g/mol | |
| MDL Number | MFCD29472027 | |
| PubChem Substance ID | 329769190 | |
| SMILES String | CCN[13C]1=[15N]--INVALID-LINK--=[15N]--INVALID-LINK--=[15N]1 | |
| InChI Key | MXWJVTOOROXGIU-ZNLDTMSVSA-N |
Physical Properties (Unlabeled Atrazine for Reference)
| Property | Value |
| Melting Point | 173-175 °C |
| Boiling Point | Decomposes |
| Water Solubility | 33 mg/L at 20 °C |
| Solubility in Organic Solvents | Chloroform (52 g/L), Dichloromethane (28 g/L), Ethyl Acetate (28 g/L), Acetone (31 g/L), Ethanol (18 g/L), Toluene (3.6 g/L), n-Hexane (0.13 g/L) |
Analytical Applications and Experimental Protocols
The primary application of this compound is as an internal standard for the quantitative analysis of atrazine in various matrices, including environmental samples (water, soil) and biological fluids (urine). Its use in isotope dilution mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), allows for high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Atrazine in Water by SPE and GC-MS
This protocol is a generalized procedure based on established methods for the analysis of triazine pesticides in water samples.
1. Sample Preparation and Spiking:
-
Collect a 200 mL water sample.
-
Add a known amount of this compound solution (internal standard) to the sample.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by reagent water.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (atrazine and this compound) with a suitable solvent, such as ethyl acetate.
3. Concentration and Solvent Exchange:
-
Concentrate the eluate under a gentle stream of nitrogen.
-
If necessary, exchange the solvent to one compatible with GC-MS analysis (e.g., hexane or isooctane).
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (example):
-
Atrazine (unlabeled): m/z 200, 215
-
This compound (labeled): m/z 206, 221
-
-
5. Quantification:
-
Calculate the concentration of atrazine in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled atrazine and a constant concentration of this compound.
Experimental Protocol: Quantification of Atrazine in Urine by on-line SPE-LC-MS/MS
This protocol is based on a method for the rapid and sensitive determination of atrazine and its metabolites in biological fluids.
1. Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulates.
-
Transfer an aliquot of the supernatant to an autosampler vial.
-
Add the this compound internal standard solution.
2. On-line SPE-LC-MS/MS Analysis:
-
On-line SPE:
-
Use a suitable trapping column to concentrate the analytes from the injected sample.
-
Wash the trapping column to remove salts and other interferences.
-
Elute the analytes from the trapping column onto the analytical column.
-
-
Liquid Chromatography (LC) Conditions:
-
Analytical Column: C18 column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate atrazine from other matrix components.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Atrazine (unlabeled): Precursor ion (e.g., m/z 216) -> Product ion(s) (e.g., m/z 174, 132).
-
This compound (labeled): Precursor ion (e.g., m/z 222) -> Product ion(s) (e.g., m/z 179, 135).
-
-
3. Quantification:
-
Quantify atrazine using the isotope dilution method, constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Workflow for Atrazine Quantification using Isotope Dilution Mass Spectrometry
Caption: Analytical workflow for atrazine quantification.
References
Atrazine-13C3,15N3 molecular structure and weight.
An In-depth Technical Guide to Atrazine-¹³C₃,¹⁵N₃: Molecular Structure and Weight
This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed information on the molecular structure and weight of the isotopically labeled compound Atrazine-¹³C₃,¹⁵N₃.
Molecular Formula and Composition
Atrazine-¹³C₃,¹⁵N₃ is a stable isotope-labeled version of Atrazine, a widely studied triazine herbicide. The labeling with Carbon-13 and Nitrogen-15 isotopes makes it a valuable internal standard or tracer in various analytical studies, including mass spectrometry-based methods for environmental and biological monitoring.
The molecular formula for Atrazine-¹³C₃,¹⁵N₃ is C₅¹³C₃H₁₄ClN₂¹⁵N₃ .[1] This formula indicates that the molecule is composed of:
-
Eight carbon atoms in total, with three of these being the Carbon-13 isotope.
-
Fourteen hydrogen atoms.
-
One chlorine atom.
-
Five nitrogen atoms in total, with three of these being the Nitrogen-15 isotope.
Molecular Weight
The molecular weight of Atrazine-¹³C₃,¹⁵N₃ is 221.64 g/mol .[1][2] This value is calculated based on the atomic masses of its constituent isotopes. The following table provides a detailed breakdown of the molecular weight calculation.
| Element/Isotope | Symbol | Atomic Mass ( g/mol ) | Atom Count | Subtotal ( g/mol ) |
| Carbon-12 | ¹²C | 12.011 | 5 | 60.055 |
| Carbon-13 | ¹³C | 13.00335 | 3 | 39.01005 |
| Hydrogen | H | 1.008 | 14 | 14.112 |
| Chlorine | Cl | 35.45 | 1 | 35.45 |
| Nitrogen-14 | ¹⁴N | 14.007 | 2 | 28.014 |
| Nitrogen-15 | ¹⁵N | 15.0001 | 3 | 45.0003 |
| Total | 221.64135 |
Note: Standard atomic weights are used for non-isotopically specified elements. The calculated total may have minor variations from reported values due to rounding of atomic masses.
Molecular Structure
The molecular structure of Atrazine consists of a triazine ring with chloro, ethylamino, and isopropylamino substituents. In Atrazine-¹³C₃,¹⁵N₃, the three carbon atoms and three nitrogen atoms of the triazine ring are the isotopically labeled ¹³C and ¹⁵N atoms, respectively.
Below is a two-dimensional representation of the molecular structure of Atrazine-¹³C₃,¹⁵N₃, generated using the Graphviz DOT language.
Experimental Protocols
The utilization of Atrazine-¹³C₃,¹⁵N₃ as an internal standard is a common practice in quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. A general experimental workflow for its use is outlined below.
A typical protocol involves:
-
Sample Preparation : A known quantity of the Atrazine-¹³C₃,¹⁵N₃ internal standard is added ("spiked") into the unknown sample at the beginning of the preparation process.
-
Extraction : The analytes, including both the native atrazine and the labeled standard, are extracted from the sample matrix using an appropriate solvent or solid-phase extraction (SPE) technique.
-
Analysis : The extract is then injected into an LC-MS or GC-MS system. The instrument is set up to monitor specific mass-to-charge (m/z) transitions for both the unlabeled atrazine and the labeled Atrazine-¹³C₃,¹⁵N₃.
-
Quantification : The concentration of native atrazine in the original sample is determined by comparing the ratio of its chromatographic peak area to that of the known amount of the co-eluting labeled internal standard. This ratio is plotted against a calibration curve prepared with known concentrations of native atrazine and a constant concentration of the internal standard. This method corrects for variations in sample extraction efficiency and instrument response, leading to highly accurate and precise measurements.
References
Commercial Availability and Technical Guide for Atrazine-¹³C₃,¹⁵N₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Atrazine-¹³C₃,¹⁵N₃, an isotopically labeled internal standard crucial for accurate quantification in various analytical applications. The guide details supplier information, product specifications, and a generalized experimental protocol for its use in mass spectrometry-based analyses.
Introduction to Atrazine-¹³C₃,¹⁵N₃
Atrazine-¹³C₃,¹⁵N₃ is a stable isotope-labeled version of Atrazine, a widely used herbicide. The incorporation of three ¹³C atoms and three ¹⁵N atoms into the triazine ring results in a mass shift of +6 atomic mass units compared to the unlabeled analog. This distinct mass difference allows it to be used as an ideal internal standard for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its primary application lies in environmental monitoring, food safety analysis, and toxicological studies where precise and accurate measurement of Atrazine is required.[2]
Commercial Suppliers and Product Specifications
Several chemical suppliers offer Atrazine-¹³C₃,¹⁵N₃ in various formats. The following table summarizes the available quantitative data for easy comparison.
| Supplier | Catalog Number | Format | Purity/Isotopic Enrichment | Available Sizes | Storage Temperature |
| Sigma-Aldrich | 809829 | Powder | ≥98% (CP), ≥98 atom % | 1 mg | -20°C |
| MedchemExpress | HY-N7091S1 | Powder | Not specified | 1 mg | Refer to Certificate of Analysis |
| Cambridge Isotope Laboratories | CLM-3737-1.2 | Solution (100 µg/mL in nonane) | 99 atom % ¹³C, 98% (CP) | 1.2 mL | Room temperature |
| Alfa Chemistry | Not specified | Not specified | Not specified | Not specified | Not specified |
CP denotes Chemical Purity.
Experimental Protocol: Use as an Internal Standard in LC-MS
The following provides a detailed, generalized methodology for the use of Atrazine-¹³C₃,¹⁵N₃ as an internal standard for the quantification of Atrazine in environmental water samples.
3.1. Materials and Reagents
-
Atrazine-¹³C₃,¹⁵N₃ solution (e.g., 100 µg/mL in a suitable solvent)
-
Unlabeled Atrazine standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., Triple Quadrupole)
3.2. Preparation of Standard Solutions
-
Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled Atrazine in methanol. The Atrazine-¹³C₃,¹⁵N₃ is often purchased as a certified solution (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the unlabeled Atrazine stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard Spiking Solution: Dilute the Atrazine-¹³C₃,¹⁵N₃ stock solution to a final concentration of 1 µg/mL in the same solvent as the working standards.
-
Calibration Curve Standards: Prepare a set of calibration standards by spiking known concentrations of the unlabeled Atrazine working solutions with a fixed concentration of the Atrazine-¹³C₃,¹⁵N₃ internal standard spiking solution. A typical range for Atrazine in environmental samples might be 1-100 ng/mL.
3.3. Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect water samples in clean glass bottles.
-
Internal Standard Spiking: Add a precise volume of the Atrazine-¹³C₃,¹⁵N₃ internal standard spiking solution to a known volume of the water sample (e.g., 100 mL).
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent, such as acetonitrile or methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
3.4. LC-MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Atrazine (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Atrazine-¹³C₃,¹⁵N₃ (internal standard): Monitor the transition from the labeled precursor ion (m/z) to a specific product ion. The exact m/z values will depend on the specific adducts formed.
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
3.5. Data Analysis
-
Integrate the peak areas for both the unlabeled Atrazine and the Atrazine-¹³C₃,¹⁵N₃ internal standard for each calibration standard and sample.
-
Calculate the response ratio (Peak Area of Atrazine / Peak Area of Atrazine-¹³C₃,¹⁵N₃).
-
Construct a calibration curve by plotting the response ratio against the concentration of the unlabeled Atrazine in the calibration standards.
-
Determine the concentration of Atrazine in the unknown samples by interpolating their response ratios on the calibration curve.
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for using Atrazine-¹³C₃,¹⁵N₃ as an internal standard in a quantitative analytical method.
Caption: Experimental workflow for quantitative analysis using an internal standard.
The logical relationship for the quantification process can be visualized as follows:
Caption: Logical diagram of internal standard-based quantification.
References
Atrazine-¹³C₃,¹⁵N₃: An In-depth Technical Guide for Researchers
This technical guide provides comprehensive Material Safety Data Sheet (MSDS) information, detailed experimental protocols, and an exploration of the signaling pathways associated with Atrazine-¹³C₃,¹⁵N₃. Designed for researchers, scientists, and drug development professionals, this document consolidates critical data to support the safe and effective use of this isotopically labeled compound in advanced research applications.
Material Safety and Chemical Properties
Table 1: Physical and Chemical Properties of Atrazine-¹³C₃,¹⁵N₃
| Property | Value | Reference |
| Synonyms | 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine-(triazyl-¹³C₃,¹⁵N₃) | |
| Molecular Formula | ¹³C₃C₅H₁₄Cl¹⁵N₃N₂ | |
| Molecular Weight | 221.64 g/mol | [1] |
| Appearance | White crystalline solid/powder | |
| Isotopic Purity | ≥98 atom % | |
| Chemical Purity | ≥98% (CP) | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in organic solvents. Water solubility of unlabeled atrazine is 33 mg/L at 20°C. | |
| SMILES String | CCN[13C]1=[15N]--INVALID-LINK--=[15N]--INVALID-LINK--=[15N]1 | |
| InChI Key | MXWJVTOOROXGIU-ZNLDTMSVSA-N |
Table 2: Hazard Identification for Atrazine (Unlabeled) as a Proxy
| Hazard Class | Classification | Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Category 4 | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Sensitization | Category 1 | GHS07 | Warning | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | GHS08 | Warning | H373: May cause damage to organs through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | GHS09 | Warning | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects. |
Data is for unlabeled atrazine and should be used as a guideline. Users should handle Atrazine-¹³C₃,¹⁵N₃ with the same precautions.
Table 3: Handling and First Aid
| Aspect | Recommendation |
| Handling | Wear protective gloves, clothing, and eye/face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store at -20°C. |
| In case of Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| In case of Skin Contact | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse. |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if eye irritation persists. |
| In case of Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Experimental Protocols
Atrazine-¹³C₃,¹⁵N₃ is primarily used as an internal standard in analytical chemistry and as a tracer in metabolic flux analysis. Below are detailed, representative protocols for these applications.
Protocol: Quantification of Atrazine in Environmental Water Samples using Atrazine-¹³C₃,¹⁵N₃ as an Internal Standard by LC-MS/MS
This protocol outlines the use of Atrazine-¹³C₃,¹⁵N₃ as an internal standard for the accurate quantification of atrazine in water samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Preparation of Stock Solutions and Standards:
-
Atrazine-¹³C₃,¹⁵N₃ Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh a known amount of Atrazine-¹³C₃,¹⁵N₃ and dissolve it in methanol to achieve a final concentration of 100 µg/mL.
-
Working IS Solution (1 µg/mL): Dilute the IS stock solution with methanol to prepare a working solution of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled atrazine into blank water samples. Add a constant amount of the working IS solution to each calibration standard.
2. Sample Preparation:
-
Collect 100 mL of the water sample in a clean glass container.
-
Spike the sample with a known volume of the working IS solution (e.g., 100 µL of 1 µg/mL IS solution).
-
Perform solid-phase extraction (SPE) to concentrate the analytes. Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the atrazine and the IS from the cartridge with an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve chromatographic separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitor the appropriate precursor-to-product ion transitions for both atrazine and Atrazine-¹³C₃,¹⁵N₃.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of atrazine to the peak area of Atrazine-¹³C₃,¹⁵N₃ against the concentration of atrazine in the calibration standards.
-
Determine the concentration of atrazine in the environmental sample by calculating the peak area ratio and interpolating from the calibration curve.
Protocol: ¹³C and ¹⁵N Metabolic Flux Analysis (MFA) using Atrazine-¹³C₃,¹⁵N₃ in a Microbial Culture
This protocol provides a framework for tracing the metabolic fate of atrazine in a microbial culture capable of its degradation, using Atrazine-¹³C₃,¹⁵N₃.
1. Cell Culture and Labeling:
-
Establish a steady-state continuous culture of the microorganism in a chemostat with a defined medium where atrazine is the sole nitrogen and/or carbon source.
-
Switch the feed to a medium containing Atrazine-¹³C₃,¹⁵N₃ at a known concentration.
-
Continue the culture for a duration sufficient to achieve isotopic steady state in the intracellular metabolites. This is typically several cell doubling times.
2. Sample Quenching and Metabolite Extraction:
-
Rapidly harvest a known volume of the cell culture.
-
Quench metabolic activity immediately by adding a cold quenching solution (e.g., 60% methanol at -40°C) to prevent further enzymatic reactions.
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water).
3. Derivatization and GC-MS Analysis:
-
Dry the metabolite extract under vacuum or a stream of nitrogen.
-
Derivatize the metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized sample using GC-MS to determine the mass isotopomer distributions of key metabolites, such as amino acids.
4. Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of isotopes.
-
Use a metabolic network model of the microorganism and specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model.
-
The software will then calculate the metabolic fluxes through the various pathways involved in atrazine degradation.
Signaling Pathways and Mechanisms of Action
Atrazine exerts its biological effects through distinct mechanisms in different organisms. In plants, it is a potent inhibitor of photosynthesis. In animals, it is recognized as an endocrine-disrupting chemical.
Inhibition of Photosystem II in Plants
Atrazine's primary mode of action as a herbicide is the inhibition of photosynthesis. It specifically targets Photosystem II (PSII) in the chloroplasts of plants.
Caption: Atrazine inhibits Photosystem II, blocking electron transport.
Endocrine Disruption in Vertebrates
In vertebrates, atrazine is known to disrupt the endocrine system, primarily by affecting the Hypothalamus-Pituitary-Gonadal (HPG) axis. This can lead to alterations in hormone levels and reproductive function.
Caption: Atrazine disrupts the Hypothalamus-Pituitary-Gonadal (HPG) axis.
This guide is intended for research purposes only and should not be used for clinical or diagnostic applications. Always consult the most up-to-date safety information from the supplier before handling any chemical.
References
Atrazine: A Technical Guide to its Environmental Fate and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1] Its extensive use has led to its frequent detection in soil, surface water, and groundwater, raising concerns about its environmental persistence and potential ecological impact.[1][2] This technical guide provides an in-depth overview of the environmental fate and degradation pathways of atrazine, intended to serve as a comprehensive resource for researchers and scientists.
Physicochemical Properties and Environmental Mobility
Atrazine is a white, crystalline solid with moderate water solubility. Its environmental mobility is influenced by its tendency to be persistent in soil and water.[3] Atrazine does not bind strongly to soil particles, which, combined with its water solubility, gives it a high potential to leach into groundwater and move into surface water through runoff.[4]
Data Presentation: Physicochemical Properties of Atrazine
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ClN₅ | |
| Melting Point | 173-175 °C | |
| Water Solubility | 33 mg/L at 20 °C | |
| Half-life in Soil | 13 to 261 days | |
| Half-life in Water (with sunlight) | 168 days | |
| Half-life in Water (without oxygen) | ~578 days | |
| Half-life in Air | ~14 hours |
Environmental Fate and Degradation
The environmental persistence of atrazine is dictated by a combination of biotic and abiotic degradation processes. These processes determine the herbicide's half-life in various environmental compartments.
Biotic Degradation
The primary mechanism for atrazine degradation in soil and water is microbial metabolism. A variety of soil microorganisms can utilize atrazine as a source of nitrogen and carbon. The most well-characterized pathway for atrazine biodegradation is in Pseudomonas sp. strain ADP, which involves a series of enzymatic reactions.
The initial step is the hydrolytic dechlorination of atrazine to hydroxyatrazine, catalyzed by the enzyme atrazine chlorohydrolase (AtzA). Subsequently, the ethylamino and isopropylamino side chains are sequentially removed by hydroxyatrazine ethylaminohydrolase (AtzB) and N-isopropylammelide isopropylaminohydrolase (AtzC), respectively. This series of reactions yields cyanuric acid, which is further metabolized by other enzymes (AtzD, AtzE, and AtzF) into carbon dioxide and ammonia.
Caption: Biotic degradation pathway of atrazine by Pseudomonas sp. strain ADP.
Abiotic Degradation
In addition to microbial action, atrazine can be degraded by abiotic processes, primarily hydrolysis and photolysis.
Hydrolysis: Atrazine can undergo chemical hydrolysis where the chlorine atom is replaced by a hydroxyl group to form hydroxyatrazine. This process is generally slow in neutral pH environments but is catalyzed by acidic or alkaline conditions and the presence of humic substances.
Photolysis: Atrazine can be degraded by ultraviolet (UV) radiation from sunlight, a process known as photolysis. Direct photolysis of atrazine in water is relatively slow, but the process can be enhanced by the presence of substances like nitrate and dissolved organic matter, which generate highly reactive hydroxyl radicals. Photodegradation leads to a variety of products through dechloro-hydroxylation, dealkylation, and alkylic-oxidation reactions.
References
Atrazine-13C3,15N3 CAS number and chemical identifiers.
This technical guide provides an in-depth overview of the isotopically labeled compound Atrazine-13C3,15N3, designed for researchers, scientists, and professionals in drug development and environmental analysis. This document details its chemical identifiers, summarizes its application in experimental protocols, and visualizes a key biological pathway related to its mode of action.
Core Chemical Data
This compound is a stable isotope-labeled version of the widely used herbicide, atrazine. The incorporation of three carbon-13 (¹³C) and three nitrogen-15 (¹⁵N) isotopes makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Chemical Identifiers and Properties
| Identifier | Value |
| Synonyms | 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine-(triazyl-13C3,15N3) |
| Empirical Formula | ¹³C₃C₅H₁₄ClN¹⁵N₃N₂ |
| Molecular Weight | 221.64 g/mol |
| SMILES String | CCN[13C]1=[15N]--INVALID-LINK--=[15N]--INVALID-LINK--=[15N]1 |
| InChI | 1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+1,7+1,8+1,12+1,13+1,14+1 |
| InChIKey | MXWJVTOOROXGIU-ZNLDTMSVSA-N |
| CAS Number (Unlabeled) | 1912-24-9 |
| CAS Number (¹³C₃-labeled) | 1443685-80-0 |
| CAS Number (¹⁵N-labeled) | 287476-17-9 |
Experimental Protocols
Isotopically labeled atrazine is frequently employed as an internal standard in isotope dilution methods for the analysis of atrazine and its degradation products in environmental samples. The following is a generalized experimental protocol based on common practices in the field.
Determination of Atrazine in Water by Isotope Dilution LC-MS/MS
1. Objective: To accurately quantify the concentration of atrazine and its primary metabolites in water samples.
2. Reagents and Materials:
-
This compound (Internal Standard)
-
Reference standards of atrazine and its metabolites
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
3. Sample Preparation:
-
Collect water samples in clean, amber glass bottles.
-
Fortify a known volume of the water sample (e.g., 100 mL) with a precise amount of this compound solution to a final concentration of, for example, 50 ng/L.
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the fortified water sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent solution to remove interferences.
-
Elute the analytes and the internal standard from the cartridge with a suitable organic solvent, such as acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the native atrazine and the this compound internal standard to ensure accurate identification and quantification.
-
5. Quantification: The concentration of native atrazine is calculated by comparing the peak area ratio of the native analyte to its corresponding labeled internal standard against a calibration curve prepared with known concentrations of the native standard and a constant concentration of the internal standard.
Signaling Pathway Visualization
Atrazine's primary mode of action as an herbicide is the inhibition of photosynthesis in susceptible plants. It targets the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain. The following diagram illustrates this inhibitory action.
The diagram above illustrates how atrazine binds to the D1 protein of Photosystem II, thereby blocking the transfer of electrons to plastoquinone B (QB). This interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the death of the susceptible plant.
Atrazine Metabolism: A Technical Overview of Pathways and Major Metabolites
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Atrazine, a triazine herbicide, has been extensively used in agriculture for the control of broadleaf and grassy weeds. Its widespread application has led to its presence in the environment, prompting significant research into its metabolism and potential effects on biological systems. This technical guide provides a comprehensive overview of the core aspects of atrazine metabolism, focusing on the primary metabolic pathways, major metabolites, and the key enzymatic players involved. This document is intended for researchers, scientists, and professionals in drug development who are investigating the biotransformation of xenobiotics.
Core Metabolic Pathways
In mammals, atrazine is primarily metabolized in the liver through two main pathways: N-dealkylation and glutathione conjugation.[1] These processes are crucial for the detoxification and subsequent excretion of atrazine and its byproducts from the body.[2]
N-Dealkylation Pathway
The initial and primary route of atrazine metabolism involves the removal of its ethyl and isopropyl side chains, a process known as N-dealkylation.[1] This reaction is predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[2][3] Specifically, CYP1A2 has been identified as the primary isozyme responsible for this phase I metabolic reaction in humans. Other CYP isoforms, such as members of the P450 2C family and CYP3A4, may also contribute, particularly at higher atrazine concentrations.
The N-dealkylation of atrazine results in the formation of three major chlorinated metabolites:
-
Desethylatrazine (DEA): Formed by the removal of the ethyl group.
-
Desisopropylatrazine (DIA): Formed by the removal of the isopropyl group.
-
Diaminochlorotriazine (DACT): Formed by the subsequent dealkylation of either DEA or DIA, resulting in a molecule with both side chains removed. DACT is often a major urinary metabolite.
Glutathione Conjugation Pathway
The second major pathway for atrazine detoxification is conjugation with glutathione (GSH), a critical phase II metabolic reaction. This process is catalyzed by glutathione S-transferases (GSTs), a family of enzymes that facilitate the attachment of the tripeptide glutathione to electrophilic compounds. The pi-class GST, specifically hGSTP1-1 in humans and mGSTP1-1 in mice, has been shown to exhibit significant activity towards atrazine. This conjugation increases the water solubility of the atrazine molecule, aiding in its excretion. The resulting glutathione conjugate can be further metabolized to mercapturic acid derivatives, which are then excreted in the urine. Atrazine mercapturate (AM) has been identified as a significant metabolite in human urine.
Major Metabolites of Atrazine
The metabolic breakdown of atrazine produces a series of metabolites, with the most prominent being:
-
Desethylatrazine (DEA): 2-chloro-4-amino-6-(isopropylamino)-s-triazine
-
Desisopropylatrazine (DIA): 2-chloro-4-(ethylamino)-6-amino-s-triazine
-
Diaminochlorotriazine (DACT): 2-chloro-4,6-diamino-s-triazine
-
Hydroxyatrazine: Formed by the hydrolysis of the chlorine atom at the C-2 position of the triazine ring. This is a significant detoxification pathway in some plants and can also occur in mammals.
-
Atrazine Mercapturate (AM): A glutathione-derived metabolite that is a major indicator of atrazine exposure in humans.
The relative abundance of these metabolites can vary depending on the species and the level of exposure.
Quantitative Data on Atrazine Metabolism
The following tables summarize key quantitative data related to atrazine metabolism, providing a basis for comparative analysis and modeling.
Table 1: Enzyme Kinetics of Atrazine Metabolism
| Enzyme/System | Species | Substrate | Vmax | Km | Reference |
| Rat Hepatocytes | Rat | Atrazine | 1.6 µM/min | 30 µM | |
| hGSTP1-1 | Human | Atrazine | 7.1 nmol/min/mg protein | - | |
| mGSTP1-1 | Mouse | Atrazine | 7.3 nmol/min/mg protein | - | |
| Human Liver Cytosol | Human | Atrazine | 3.0 pmol/min/mg | - | |
| Mouse Liver Cytosol | Mouse | Atrazine | 282.3 pmol/min/mg | - |
Table 2: Atrazine's Effect on Phosphodiesterase (PDE) Activity
| Compound | IC50 | Reference |
| Atrazine | 39.52 µM |
Experimental Protocols
In Vitro Metabolism of Atrazine in Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of atrazine using liver microsomes.
1. Materials and Reagents:
-
Pooled human or rat liver microsomes
-
Atrazine stock solution (in a suitable solvent like methanol or DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Pre-warm a solution of liver microsomes and the NADPH regenerating system in phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the atrazine stock solution to the pre-warmed microsome mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzymatic activity.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold quenching solution, such as acetonitrile, containing an internal standard. This will precipitate the proteins and stop the enzymatic activity.
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant for analysis.
3. Analytical Method: LC-MS/MS Analysis of Atrazine and its Metabolites
-
Chromatographic Separation:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for atrazine and each of its metabolites for sensitive and selective quantification.
-
Analysis of Atrazine and Metabolites in Urine
This protocol provides a general workflow for the quantification of atrazine and its metabolites in urine samples.
1. Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.
-
Condition an SPE cartridge (e.g., a mixed-mode or C18 cartridge) with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove hydrophilic interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
The analytical procedure is similar to that described for the in vitro metabolism study, using MRM for the quantification of atrazine and its various metabolites, including dealkylated products and mercapturates.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow for studying atrazine metabolism.
References
Methodological & Application
Application Note: High-Throughput Analysis of Atrazine in Environmental Samples using Atrazine-¹³C₃,¹⁵N₃ as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in agriculture.[1] Due to its persistence in soil and water, there is a growing concern about its potential environmental impact and effects on human health.[1][2] Regulatory bodies worldwide have set maximum residue limits (MRLs) for atrazine in various matrices, necessitating sensitive and robust analytical methods for its monitoring.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of pesticides due to its high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard is crucial for reliable quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note describes a detailed protocol for the analysis of atrazine in water samples using Atrazine-¹³C₃,¹⁵N₃ as an internal standard. The triple-labeled internal standard provides a significant mass shift from the native analyte, minimizing potential isotopic crosstalk and ensuring accurate quantification.
Experimental Protocols
Preparation of Standards and Reagents
1.1. Stock Solutions:
-
Prepare a 100 µg/mL stock solution of atrazine by dissolving 10 mg of analytical standard in 100 mL of methanol.[3]
-
The Atrazine-¹³C₃,¹⁵N₃ internal standard is typically available as a 100 µg/mL solution in a suitable solvent.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the atrazine stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.05 µg/L to 10 µg/L.
-
Prepare a working internal standard solution of 10 µg/L by diluting the Atrazine-¹³C₃,¹⁵N₃ stock solution.
1.3. Reagents:
-
LC-MS grade methanol, acetonitrile, and water.
-
Formic acid and ammonium acetate for mobile phase preparation.
Sample Preparation
For water samples, a direct injection approach can be used after minimal sample preparation:
-
Collect water samples in clean glass containers.
-
If the sample contains particulate matter, centrifuge or filter it through a 0.45 µm filter.
-
To a 950 µL aliquot of the water sample in an autosampler vial, add 50 µL of the 10 µg/L Atrazine-¹³C₃,¹⁵N₃ internal standard working solution.
-
Vortex the vial to ensure thorough mixing.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions:
A typical LC setup for atrazine analysis is presented in Table 1.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
3.2. Mass Spectrometry (MS/MS) Conditions:
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The MRM transitions for atrazine and the estimated transitions for Atrazine-¹³C₃,¹⁵N₃ are provided in Table 2. The transitions for the internal standard are estimated based on the known fragmentation of atrazine, with a +6 Da shift for the precursor ion (due to ³¹³C and ³¹⁵N) and corresponding shifts in the product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atrazine | 216.1 | 174.1 | 20 |
| 216.1 | 104.1 | 35 | |
| Atrazine-¹³C₃,¹⁵N₃ (Internal Standard) | 222.1 | 178.1 | 20 |
| 222.1 | 107.1 | 35 |
Data Presentation
The performance of the method should be validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Representative data from similar methods are presented in the following tables.
Table 3: Linearity and Sensitivity
| Analyte | Linear Range (µg/L) | R² | LOD (µg/L) | LOQ (µg/L) |
| Atrazine | 0.05 - 10 | >0.995 | 0.01 | 0.05 |
Table 4: Accuracy and Precision (Recovery)
| Matrix | Spiking Level (µg/L) | Recovery (%) | RSD (%) |
| Surface Water | 0.1 | 98 | 5.2 |
| 1.0 | 102 | 4.1 | |
| Ground Water | 0.1 | 95 | 6.5 |
| 1.0 | 99 | 3.8 |
Visualization
Experimental Workflow
The overall workflow for the analysis of atrazine in water samples is depicted in the following diagram.
Caption: Experimental workflow for atrazine analysis.
Logical Relationship of Quantification
The use of an internal standard is based on the principle of relative response, as illustrated below.
References
Application Note: Quantification of Atrazine in Water by Isotope Dilution Mass Spectrometry
Introduction
Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in agriculture.[1] Due to its persistence in soil and high mobility, atrazine is a common contaminant in ground, surface, and drinking water.[1] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have set maximum contaminant levels (MCL) for atrazine in drinking water, necessitating sensitive and accurate analytical methods for its quantification.[1][2] Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique that corrects for sample matrix effects, extraction losses, and instrument variability, making it an ideal method for the trace analysis of atrazine in complex environmental matrices.[3] This application note describes a robust method for the quantification of atrazine in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.
Principle
Isotope dilution involves the addition of a known amount of an isotopically labeled internal standard (in this case, Atrazine-d5) to the sample at the beginning of the analytical process. The isotopically labeled standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract, the concentration of the native analyte in the original sample can be accurately determined, regardless of losses during the procedure.
Experimental Protocols
Materials and Reagents
-
Atrazine standard (Sigma-Aldrich)
-
Atrazine-d5 (ethyl-d5) internal standard (C/D/N Isotopes, Inc.)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Reagent water (18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)
Instrumentation
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
SPE manifold
-
Nitrogen evaporator
Standard Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of atrazine and Atrazine-d5 into separate 100 mL volumetric flasks and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution in a suitable solvent like methanol or acetone to create calibration standards at concentrations ranging from 0.25 to 5.0 ng/mL.
-
Internal Standard Spiking Solution: Prepare a spiking solution of Atrazine-d5 at a concentration that will result in a final concentration of 5 ng/mL in the sample.
Sample Preparation
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If necessary, adjust the pH and add preservatives like ammonium acetate for dechlorination and sodium omadine to prevent microbial degradation. Store samples at 4°C until analysis.
-
Fortification: To a 250 mL water sample, add a known volume of the Atrazine-d5 internal standard spiking solution to achieve a final concentration of 5 ng/mL.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Load the fortified water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of reagent water to remove interferences.
-
Dry the cartridge under a stream of nitrogen for 30 minutes.
-
Elute the analytes from the cartridge with 5 mL of methanol or ethyl acetate.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen in a water bath at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., Hypersil GOLD 100 x 2.1 mm, 3 µm) is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Flow Rate: A typical flow rate is 400 µL/min.
-
Injection Volume: 10 µL
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for atrazine and Atrazine-d5.
Data Presentation
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | 38 ppt (ng/L) for atrazine | |
| Limit of Quantification (LOQ) | 0.05 ppb (µg/L) to 20 ng/L | |
| Calibration Range | 0.25 - 5.0 ng/mL (ppb) | |
| Linearity (R²) | > 0.998 | |
| Accuracy (Recovery) | 88 - 116% in various water matrices | |
| Precision (RSD) | < 5% | |
| Internal Standard | Atrazine-d5 | |
| Sample Volume | 2 mL to 1000 mL |
Workflow Diagram
Caption: Experimental workflow for atrazine quantification in water.
The described isotope dilution mass spectrometry method provides a highly accurate, sensitive, and robust approach for the quantification of atrazine in various water samples. The use of an isotopically labeled internal standard effectively compensates for matrix effects and procedural losses, ensuring reliable data for environmental monitoring and regulatory compliance. The method achieves low detection limits and excellent accuracy and precision, making it suitable for trace-level analysis.
References
Application Note: High-Throughput Extraction of Atrazine and Its Metabolites from Soil Samples Utilizing Labeled Internal Standards for LC-MS/MS Analysis
Abstract
This application note details a robust and reliable protocol for the simultaneous extraction and quantification of atrazine and its primary metabolites—deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA)—from soil matrices. The method incorporates the use of stable isotope-labeled internal standards to ensure high accuracy and precision by correcting for matrix effects and variations in extraction recovery. The described workflow, involving a mechanical shaking extraction followed by solid-phase extraction (SPE) cleanup, is optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), making it suitable for researchers in environmental science, agricultural studies, and toxicology.
Introduction
Atrazine, a widely used herbicide, and its degradation products are frequent subjects of environmental monitoring due to their persistence and potential ecological impact.[1][2] Accurate quantification of these compounds in complex matrices like soil is challenging due to variable extraction efficiencies and matrix-induced signal suppression or enhancement in mass spectrometry analysis. The use of stable isotope-labeled internal standards, such as ¹³C- or ¹⁵N-labeled atrazine and its metabolites, provides a reliable means of quantification through isotope dilution.[1][3] This protocol outlines a streamlined procedure for sample preparation and extraction, ensuring reproducible and accurate results for high-throughput laboratory settings.
Experimental Protocol
This protocol is designed for the extraction of atrazine and its metabolites from soil for analysis by LC-MS/MS. It is crucial to use high-purity solvents and reagents to avoid contamination.
1. Materials and Reagents
-
Soil Sample: Air-dried and sieved (<2 mm).
-
Analytical Standards: Atrazine, Deethylatrazine (DEA), Deisopropylatrazine (DIA), Hydroxyatrazine (HA).
-
Labeled Internal Standards: Atrazine-ring-¹³C₃, Deethylatrazine-¹³C₃ (DEA-¹³C₃), Deisopropylatrazine-¹³C₃ (DIA-¹³C₃), Hydroxyatrazine-¹³C₃ (HA-¹³C₃). Commercially available solutions are recommended.
-
Extraction Solvent: Acetonitrile:Water (80:20, v/v).
-
SPE Cartridges: Mixed-mode cation exchange (MCX) or C18 cartridges.
-
Reconstitution Solvent: Methanol:Water (50:50, v/v).
-
Other Reagents: HPLC-grade acetonitrile, methanol, and water; anhydrous sodium sulfate.
2. Preparation of Standard Solutions
-
Primary Stock Solutions (Native and Labeled): Prepare individual stock solutions of atrazine, DEA, DIA, HA, and their corresponding labeled internal standards in methanol at a concentration of 100 µg/mL. Store at -20°C.
-
Working Standard Mixture (Native): Combine aliquots of the native primary stock solutions and dilute with the reconstitution solvent to create a mixed working standard solution. This will be used to build the calibration curve.
-
Internal Standard Spiking Solution: Combine aliquots of the labeled primary stock solutions and dilute with methanol to a suitable concentration (e.g., 1 µg/mL). This solution will be added to each sample.
3. Sample Preparation and Extraction
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Fortification with Labeled Standards: Add a precise volume (e.g., 100 µL) of the Internal Standard Spiking Solution to each soil sample. This step is critical for accurate quantification as it accounts for analyte loss during sample preparation and analysis.
-
Extraction:
-
Add 20 mL of the acetonitrile:water (80:20) extraction solvent to the centrifuge tube.
-
Cap the tube securely and place it on a mechanical wrist-action shaker.
-
Shake for 1 hour at room temperature.
-
-
Centrifugation: Centrifuge the samples at 3,500 rpm for 10 minutes to pellet the soil particles.
-
Supernatant Collection: Carefully decant the supernatant into a clean collection tube.
4. Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge with 5 mL of methanol into a clean tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the reconstitution solvent (methanol:water, 50:50).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
5. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium acetate, is common.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for each analyte and its labeled internal standard for confirmation and quantification.
Data Presentation
The following table summarizes typical performance data for the extraction of atrazine and its metabolites from soil using methods incorporating labeled standards for quantification.
| Analyte | Labeled Standard | Typical Recovery (%) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Reference(s) |
| Atrazine (AT) | Atrazine-¹³C₃ | 68 - 95 | 0.10 | 2.9 (as mg/L in extract) | |
| Deethylatrazine (DEA) | DEA-¹³C₃ | 60 - 96 | 0.20 | 1.6 (as mg/L in extract) | |
| Deisopropylatrazine (DIA) | DIA-¹³C₃ | 69 - 85 | 0.50 | 1.6 (as mg/L in extract) | |
| Hydroxyatrazine (HA) | HA-¹³C₃ | 40 - 82 | - | - |
Note: Recovery, LOD, and LOQ values can vary depending on soil type, instrumentation, and specific laboratory conditions. The use of labeled internal standards corrects for variability in recovery.
Experimental Workflow Diagram
Caption: Workflow for atrazine and metabolite extraction from soil.
Conclusion
The protocol presented provides a reliable and accurate method for the extraction and quantification of atrazine and its key metabolites from soil samples. The incorporation of stable isotope-labeled internal standards is essential for mitigating matrix effects and ensuring data of high quality. This methodology is well-suited for environmental monitoring programs and research studies requiring the precise measurement of these compounds in complex soil matrices.
References
- 1. Synthesis of C-13-labeled atrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procedures for analysis of atrazine and simazine in environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
Application of Atrazine-¹³C₃,¹⁵N₃ in Environmental Monitoring Studies
Application Note & Protocol
Introduction
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1][2] Due to its persistence and mobility in soil, atrazine and its degradation products are frequently detected in surface and groundwater, raising environmental and health concerns.[3][4] Accurate monitoring of atrazine in the environment is crucial for assessing its ecological impact and ensuring regulatory compliance.[1] Isotopically labeled atrazine, specifically Atrazine-¹³C₃,¹⁵N₃, serves as a powerful tool for researchers and scientists in environmental monitoring studies. Its primary applications are as an internal standard for precise quantification and as a tracer to elucidate degradation pathways.
Core Applications
The use of Atrazine-¹³C₃,¹⁵N₃ in environmental monitoring can be broadly categorized into two main areas:
-
Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification: Atrazine-¹³C₃,¹⁵N₃ is an ideal internal standard for quantitative analysis of atrazine in complex environmental matrices like soil and water. By adding a known amount of the labeled standard to a sample, any variations in sample preparation and analysis that might affect the native atrazine will also affect the labeled standard in the same way. This allows for highly accurate and precise measurements, as the ratio of the native to the labeled compound is used for quantification, effectively correcting for matrix effects and analyte loss during sample processing.
-
Compound Specific Isotope Analysis (CSIA) for Degradation Pathway Elucidation: CSIA is a sophisticated technique used to track the environmental fate of contaminants. By analyzing the changes in the stable isotope ratios (¹³C/¹²C and ¹⁵N/¹⁴N) of atrazine during degradation processes, scientists can differentiate between biotic and abiotic degradation pathways and assess the extent of natural attenuation. The use of Atrazine-¹³C₃,¹⁵N₃ in controlled laboratory experiments allows for the determination of isotope fractionation factors associated with specific degradation reactions, which can then be used to interpret data from field studies.
Experimental Protocols
Protocol 1: Quantification of Atrazine in Water Samples using IDMS with Atrazine-¹³C₃,¹⁵N₃
This protocol describes the determination of atrazine in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) with Atrazine-¹³C₃,¹⁵N₃ as an internal standard.
1. Sample Preparation and Spiking:
- Collect water samples in clean glass bottles.
- To a 1-liter water sample, add a known amount of Atrazine-¹³C₃,¹⁵N₃ solution to achieve a final concentration within the calibration range.
- Adjust the pH of the sample to 3-4.
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
- Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
- After loading, wash the cartridge with deionized water to remove interfering substances.
- Dry the cartridge under a stream of nitrogen.
- Elute the retained atrazine and the internal standard from the cartridge with a suitable solvent, such as ethyl acetate.
3. Sample Concentration and Analysis:
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- Analyze the concentrated extract using GC-MS in selected ion monitoring (SIM) mode. Monitor characteristic ions for both native atrazine and Atrazine-¹³C₃,¹⁵N₃.
4. Quantification:
- Prepare a series of calibration standards containing known concentrations of native atrazine and a constant concentration of Atrazine-¹³C₃,¹⁵N₃.
- Generate a calibration curve by plotting the ratio of the peak area of native atrazine to the peak area of Atrazine-¹³C₃,¹⁵N₃ against the concentration of native atrazine.
- Calculate the concentration of atrazine in the environmental sample using the response ratio obtained from the sample analysis and the calibration curve.
Protocol 2: Atrazine Degradation Study using CSIA
This protocol outlines a laboratory experiment to determine the isotopic fractionation of atrazine during biodegradation.
1. Microcosm Setup:
- Prepare a liquid culture medium containing a known concentration of Atrazine-¹³C₃,¹⁵N₃.
- Inoculate the medium with a microorganism capable of degrading atrazine, such as Rhodococcus sp.
- Set up control microcosms without the microorganism.
- Incubate the microcosms under controlled conditions (e.g., temperature, shaking).
2. Time-Course Sampling:
- Collect samples from the microcosms at regular time intervals.
- At each time point, sacrifice a replicate microcosm for analysis.
- Extract atrazine from the collected samples using an appropriate method, such as liquid-liquid extraction or SPE.
3. Isotope Ratio Analysis:
- Analyze the extracted atrazine using a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS).
- Measure the ¹³C/¹²C and ¹⁵N/¹⁴N ratios of the remaining atrazine at each time point.
4. Data Analysis:
- Calculate the isotope enrichment factor (ε) using the Rayleigh equation, which relates the change in isotopic composition to the fraction of the compound remaining.
- The enrichment factor provides information about the degradation mechanism. Different degradation pathways (e.g., N-dealkylation, dechlorination) result in distinct isotope fractionation patterns.
Data Presentation
Table 1: Analytical Method Performance for Atrazine Quantification
| Parameter | Method | Matrix | Detection Limit | Recovery (%) | Reference |
| Linearity (R²) | GC-MS | Soil Extract | - | - | |
| Water Extract | 0.9980 | - | |||
| Recovery | GC-MS | Spiked Soil (10 ppm) | - | 87.9 | |
| GC-MS | Spiked Water (20 ppb) | - | 85 | ||
| Method Detection Limit | GC/IT-MS | Water | 38 ppt | - | |
| GC/IT-MS | Sediment | 0.13 ng/g | >83 | ||
| LC-MS/MS | Soil | 0.015 µg/kg | 92.9 - 99.2 |
Table 2: Isotope Enrichment Factors (ε) for Atrazine Degradation
| Degradation Process | Organism/Reagent | εC (‰) | εN (‰) | Reference |
| Biodegradation (Dealkylation) | Rhodococcus sp. NI86/21 | -3.8 ± 0.2 | Small | |
| Chemical Oxidation | Permanganate | -4.6 ± 0.6 | Small | |
| Biodegradation in Constructed Wetland | Mixed microbial community | -3.2 ± 0.6 to -4.3 ± 0.6 | 1.0 ± 0.3 to 2.2 ± 0.3 |
Visualizations
Caption: Workflow for Atrazine Quantification in Water.
Caption: Workflow for Atrazine Degradation Study.
References
- 1. epa.gov [epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Atrazine in Food Products using Isotope Dilution LC-MS/MS with Atrazine-¹³C₃,¹⁵N₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum.[1] Its persistence and potential for mobility in soil and water can lead to the contamination of food products.[1] Due to its classification as an endocrine-disrupting chemical and other potential health effects, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for atrazine in various food commodities.[1][2][3]
This application note provides a detailed protocol for the quantitative analysis of atrazine in diverse food matrices using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Atrazine-¹³C₃,¹⁵N₃, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Quantitative Data Summary
The following tables summarize the Maximum Residue Limits (MRLs) for atrazine in various food products as established by different regulatory agencies and typical residue levels found in field studies.
Table 1: Maximum Residue Limits (MRLs) for Atrazine in Selected Food Products
| Food Commodity | European Union (mg/kg) | United States (mg/kg) | Canada (mg/kg) | China (mg/kg) |
| Corn | 0.05 | 0.25 | 0.1 | 0.05 |
| Sweet Corn | 0.05 | 0.25 | 0.1 | 0.05 |
| Sugarcane | 0.05 | 0.25 | - | - |
| Fruits | 0.05 | 0.2 (general) | - | - |
| Vegetables | 0.05 | 0.25 (leafy) | - | - |
| Meat/Fat of Cattle | - | 0.02 | 0.04 | - |
| Eggs | - | - | 0.04 | - |
MRLs are subject to change and should be verified with the respective regulatory agency.
Table 2: Reported Atrazine Residue Levels in Field Trials (Corn)
| Sample Matrix | Atrazine Residue Range (mg/kg) | Metabolite(s) Detected | Reference |
| Corn Kernels | <0.01 - 0.05 | DEA, DIA, DACT, HA | |
| Corn Straw | <0.05 - 0.17 | DEA, DIA, DACT, HA | |
| Fresh Corn | <0.01 | - |
DEA: Deethylatrazine, DIA: Deisopropylatrazine, DACT: Diaminochlorotriazine, HA: Hydroxyatrazine
Experimental Protocols
This section details the complete workflow for the quantitative analysis of atrazine in food matrices, from sample preparation to LC-MS/MS analysis.
Experimental Workflow
References
Application Notes and Protocols for Tracing Atrazine Metabolic Pathways Using Atrazine-¹³C₃,¹⁵N₃ in Toxicological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrazine, a widely used herbicide, has been the subject of extensive toxicological research due to its potential endocrine-disrupting and neurotoxic effects. Understanding its metabolic fate is crucial for assessing its toxicity and mechanism of action. The use of stable isotope-labeled compounds, such as Atrazine-¹³C₃,¹⁵N₃, offers a powerful tool for tracing its metabolic pathways with high precision and sensitivity. This dual-labeling approach allows for the unambiguous identification and quantification of atrazine and its metabolites in complex biological matrices, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. These application notes provide detailed protocols for utilizing Atrazine-¹³C₃,¹⁵N₃ in toxicological research to elucidate its metabolic pathways.
Metabolic Pathways of Atrazine
Atrazine undergoes extensive metabolism in mammals, primarily through two main pathways: N-dealkylation and glutathione conjugation.[1][2]
-
Phase I Metabolism (N-dealkylation): This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2C19, and CYP3A4 in humans.[2] It involves the removal of the ethyl and isopropyl groups, leading to the formation of deethylatrazine (DEA), deisopropylatrazine (DIA), and further to diaminochlorotriazine (DACT).[1][3] Hydroxylation of the parent compound to form hydroxyatrazine is another Phase I reaction.
-
Phase II Metabolism (Glutathione Conjugation): Atrazine and its dealkylated metabolites can be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This is a detoxification pathway that results in the formation of mercapturic acid derivatives, which are then excreted in the urine.
The use of Atrazine-¹³C₃,¹⁵N₃ allows researchers to track the incorporation of the labeled carbon and nitrogen atoms through these metabolic transformations, facilitating the identification of novel metabolites and the quantification of metabolic flux through different pathways.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from a toxicological study in rats administered a single oral dose of Atrazine-¹³C₃,¹⁵N₃. The data is presented for illustrative purposes and is based on typical findings in atrazine toxicokinetic studies.
Table 1: Hypothetical Concentration of Atrazine-¹³C₃,¹⁵N₃ and its Labeled Metabolites in Rat Plasma Over Time
| Time (hours) | Atrazine-¹³C₃,¹⁵N₃ (ng/mL) | DEA-¹³C,¹⁵N (ng/mL) | DIA-¹³C,¹⁵N (ng/mL) | DACT-¹³C,¹⁵N (ng/mL) |
| 1 | 150 | 35 | 25 | 10 |
| 4 | 80 | 60 | 45 | 30 |
| 8 | 30 | 75 | 55 | 50 |
| 24 | 5 | 40 | 30 | 60 |
| 48 | <1 | 15 | 10 | 35 |
Table 2: Hypothetical Cumulative Excretion of Atrazine-¹³C₃,¹⁵N₃ and its Labeled Metabolites in Rat Urine (% of Administered Dose)
| Time Interval (hours) | Atrazine-¹³C₃,¹⁵N₃ | DEA-¹³C,¹⁵N | DIA-¹³C,¹⁵N | DACT-¹³C,¹⁵N | Mercapturates-¹³C,¹⁵N | Total Excreted |
| 0-24 | 2.5 | 15.0 | 10.0 | 25.0 | 12.5 | 65.0 |
| 24-48 | 0.5 | 8.0 | 5.0 | 15.0 | 8.0 | 36.5 |
| 48-72 | <0.1 | 3.0 | 2.0 | 8.0 | 4.0 | 17.1 |
| Total (0-72) | ~3.0 | ~26.0 | ~17.0 | ~48.0 | ~24.5 | ~118.6 |
Table 3: Hypothetical Tissue Distribution of Atrazine-¹³C₃,¹⁵N₃ and DACT-¹³C,¹⁵N at 8 hours Post-Dose in Rats (ng/g tissue)
| Tissue | Atrazine-¹³C₃,¹⁵N₃ | DACT-¹³C,¹⁵N |
| Liver | 250 | 150 |
| Kidney | 180 | 200 |
| Brain | 40 | 90 |
| Adipose | 350 | 50 |
| Testes | 60 | 80 |
Experimental Protocols
Protocol 1: In Vivo Metabolic Fate Study in Rats
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of Atrazine-¹³C₃,¹⁵N₃ in rats following oral administration.
Materials:
-
Atrazine-¹³C₃,¹⁵N₃ (certified purity and isotopic enrichment)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for dosing (e.g., corn oil)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue homogenization equipment
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats to metabolic cages for 3 days prior to the study.
-
Fast rats overnight before dosing.
-
Prepare a dosing solution of Atrazine-¹³C₃,¹⁵N₃ in the vehicle at the desired concentration.
-
Administer a single oral gavage dose of Atrazine-¹³C₃,¹⁵N₃ to each rat. A typical dose might be 10 mg/kg body weight.
-
-
Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).
-
Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., 1, 4, 8, 24, 48 hours) into EDTA tubes. Centrifuge to obtain plasma.
-
At the end of the study (e.g., 72 hours), euthanize the animals and collect tissues of interest (liver, kidney, brain, adipose, testes).
-
-
Sample Preparation:
-
Plasma and Urine: Thaw samples and centrifuge to remove particulates. Perform a solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
-
Tissues: Homogenize tissues in an appropriate buffer. Perform protein precipitation followed by SPE.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer to monitor for the specific mass transitions of Atrazine-¹³C₃,¹⁵N₃ and its expected labeled metabolites.
-
-
Data Analysis:
-
Quantify the concentration of Atrazine-¹³C₃,¹⁵N₃ and its metabolites in each sample using a calibration curve prepared with certified standards.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for plasma.
-
Determine the percentage of the administered dose excreted in urine and feces.
-
Calculate the concentration of the labeled compounds in different tissues.
-
Caption: Workflow for the in vivo metabolic fate study of Atrazine-¹³C₃,¹⁵N₃.
Protocol 2: In Vitro Metabolism Study using Liver Microsomes
Objective: To identify the metabolites of Atrazine-¹³C₃,¹⁵N₃ formed by liver enzymes and to determine the kinetics of its metabolism.
Materials:
-
Atrazine-¹³C₃,¹⁵N₃
-
Rat or human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Atrazine-¹³C₃,¹⁵N₃ to the mixture.
-
Incubate at 37°C with shaking.
-
-
Reaction Termination and Sample Preparation:
-
At various time points, terminate the reaction by adding a cold quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using an LC-MS/MS method optimized for the separation and detection of atrazine and its metabolites.
-
-
Data Analysis:
-
Identify the labeled metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Determine the rate of disappearance of the parent compound and the formation of metabolites to calculate kinetic parameters (e.g., Km, Vmax).
-
Caption: Workflow for the in vitro metabolism study of Atrazine-¹³C₃,¹⁵N₃.
Signaling Pathways in Atrazine Toxicity
Atrazine is known to interfere with several signaling pathways, leading to its toxic effects. The use of Atrazine-¹³C₃,¹⁵N₃ can help to elucidate how its metabolism influences these pathways.
Atrazine-Induced Endocrine Disruption
Atrazine can disrupt the hypothalamic-pituitary-gonadal (HPG) axis, leading to reproductive toxicity. It has been shown to affect the synthesis and release of hormones such as luteinizing hormone (LH) and prolactin.
Caption: Simplified diagram of atrazine's disruptive effect on the HPG axis.
Atrazine-Induced Neurotoxicity
Atrazine has been shown to affect dopaminergic pathways in the brain, which are involved in motor control, motivation, and reward. Its metabolites may play a role in this neurotoxicity.
References
- 1. Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice: a liquid chromatography/mass spectrometry analysis of urine, plasma, and tissue levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. who.int [who.int]
Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of Atrazine-13C3,15N3
Introduction
Atrazine, a widely used herbicide, and its metabolites are of significant environmental concern. Stable isotope-labeled internal standards are crucial for the accurate quantification of atrazine in various matrices by correcting for matrix effects and variations in sample preparation and instrument response. Atrazine-¹³C₃,¹⁵N₃ is a stable isotope-labeled analog of atrazine used as an internal standard in mass spectrometry-based analytical methods. This application note provides a detailed protocol for the qualitative and quantitative analysis of Atrazine-¹³C₃,¹⁵N₃ using High-Resolution Mass Spectrometry (HRMS), offering high selectivity and mass accuracy.
This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who are utilizing isotopically labeled standards for quantitative assays.
Principle
This method employs Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) for the detection and quantification of Atrazine-¹³C₃,¹⁵N₃. The high resolving power and mass accuracy of HRMS allow for the precise measurement of the isotopic analog, distinguishing it from potential isobaric interferences. The protocol outlines sample preparation, chromatographic separation, and HRMS detection parameters.
Experimental Protocols
1. Reagents and Materials
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
-
Standards: Atrazine-¹³C₃,¹⁵N₃ (≥98% atom %, ≥98% purity).[1] Unlabeled Atrazine standard.
-
Sample Matrix: As required (e.g., reagent water, soil extract, plasma).
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup and concentration, if necessary.
2. Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of Atrazine-¹³C₃,¹⁵N₃ in 10 mL of methanol. Store at -20°C.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve in the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
3. Sample Preparation (for Water Samples)
-
Allow water samples to equilibrate to room temperature. If particulates are present, centrifuge or filter the sample.[3]
-
For a 1 mL sample, add 200 µL of the water sample to an autosampler vial containing 800 µL of 5/95 (v/v) methanol/HPLC water and mix.[3]
-
For trace analysis, a solid-phase extraction (SPE) step may be required. Condition a C18 SPE cartridge sequentially with methanol and water. Load the water sample onto the cartridge. Elute the analyte with a suitable solvent like ethyl acetate or methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
4. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is recommended for good separation.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40-45°C.
-
Injection Volume: 5 - 20 µL.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
5. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450°C.
-
Acquisition Mode: Full scan MS and targeted MS/MS (or parallel reaction monitoring, PRM).
-
Mass Range (Full Scan): m/z 50 - 500.
-
Resolution: > 20,000 FWHM.
-
Collision Energy (for MS/MS): Optimize for characteristic fragment ions (e.g., 10-40 eV).
Data Presentation
Table 1: Theoretical Exact Masses of Atrazine-¹³C₃,¹⁵N₃ and Key Fragments
| Compound/Fragment | Chemical Formula | Monoisotopic Mass (Da) | Adduct | m/z |
| Atrazine-¹³C₃,¹⁵N₃ | ¹³C₃C₅H₁₄ClN¹⁵N₃N | 221.0993 | [M+H]⁺ | 222.1066 |
| Fragment 1 | ¹³C₂C₃H₉ClN¹⁵N₂N | 179.0575 | [M+H]⁺ | 180.0648 |
| Fragment 2 | ¹³C₂C₄H₇N¹⁵N₂N | 141.0699 | [M+H]⁺ | 142.0772 |
Note: The molecular formula for Atrazine is C₈H₁₄ClN₅. The labeled variant has three ¹³C and three ¹⁵N atoms.
Table 2: Example LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 5 | 95 |
| 10.0 | 0.4 | 5 | 95 |
| 10.1 | 0.4 | 95 | 5 |
| 15.0 | 0.4 | 95 | 5 |
Table 3: Quantitative Performance Characteristics
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Note: These are typical performance characteristics and should be determined experimentally for each specific matrix and instrument.
Visualization of Experimental Workflow
Caption: Workflow for HRMS analysis of Atrazine-¹³C₃,¹⁵N₃.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of Atrazine-¹³C₃,¹⁵N₃ by LC-HRMS. The high resolution and mass accuracy of the HRMS detector ensure reliable identification and quantification of this isotopically labeled internal standard, which is essential for accurate determination of atrazine in complex matrices. The provided methodologies can be adapted by researchers for their specific applications in environmental monitoring, food safety, and other related fields.
References
- 1. Atrazine-(triazyl-13C3,15N3) ≥98 atom %, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. epa.gov [epa.gov]
- 4. Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atrazine Analysis in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and cleanup of atrazine from complex biological matrices such as urine, plasma, and liver tissue. The described methods, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), are suitable for preparing samples for subsequent analysis by chromatographic techniques like HPLC or GC-MS.
Comparative Data of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for accurate and reliable quantification of atrazine. The following tables summarize the performance of SPE, LLE, and QuEChERS across different biological matrices.
| Matrix | Technique | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Urine | Solid-Phase Extraction (SPE) | 87 - 112 | 0.03 - 2.80 ng/mL | Not Specified | [1] |
| Urine | Liquid-Liquid Extraction (LLE) | Not Reported | 1 µg/L | Not Specified | [2] |
| Plasma | Solid-Phase Extraction (SPE) | 85 - 110 (surrogates in water) | 2 ng/L (in water) | Not Specified | [3] |
| Plasma/Organ Tissues | Liquid-Liquid Extraction (LLE) | 58 - 61 | 14.25 ng/g | Not Specified | [2] |
| Liver | QuEChERS (miniaturized) | 91 - 110 | Not Specified | 3x and 10x LOQ evaluated | [4] |
| Liver Microsomes | Solvent Extraction | 96 - 103 | 2–5 pmol | Not Specified |
Experimental Protocols
Solid-Phase Extraction (SPE) for Atrazine in Human Urine
This protocol describes the extraction of atrazine and its metabolites from human urine using a C18 SPE cartridge.
Materials:
-
SPE cartridges (e.g., C18, 500 mg)
-
Methanol (HPLC grade)
-
Milli-Q water or equivalent
-
Chloroform (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples and bring to room temperature.
-
Vortex to ensure homogeneity.
-
For protein precipitation, mix urine with acetonitrile in a 1:2 (v/v) ratio.
-
Centrifuge the mixture and dilute the supernatant to 20 mL with Milli-Q water.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 10 mL of methanol through it.
-
Equilibrate the cartridge with 5 mL of Milli-Q water, ensuring the sorbent bed does not dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a vacuum to achieve a flow rate of approximately 3 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances. Discard the eluate.
-
Dry the sorbent bed under vacuum for 3 minutes.
-
-
Elution:
-
Elute the retained atrazine and its metabolites with 3 mL of chloroform.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the chloroform eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of acetonitrile or the initial mobile phase of the analytical method.
-
Vortex to dissolve the residue completely. The sample is now ready for analysis.
-
Liquid-Liquid Extraction (LLE) for Atrazine in Blood Plasma
This protocol details the extraction of atrazine from blood plasma using dichloromethane.
Materials:
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (glass, with screw caps)
-
Centrifuge
-
Vortex mixer
-
Nitrogen gas supply
-
Water bath
Protocol:
-
Sample Preparation:
-
Collect blood in heparinized tubes and centrifuge to separate the plasma.
-
Store plasma at -20°C until analysis.
-
Thaw plasma samples to room temperature before extraction.
-
-
Extraction:
-
To 1 mL of plasma in a glass centrifuge tube, add 2 mL of dichloromethane.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Phase Separation and Collection:
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube using a glass Pasteur pipette.
-
Repeat the extraction step with another 2 mL of dichloromethane for improved recovery.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen in a water bath at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 40% water, 60% methanol) for HPLC analysis.
-
Vortex to ensure complete dissolution. The sample is now ready for injection.
-
QuEChERS for Atrazine in Animal Liver Tissue
This miniaturized QuEChERS protocol is adapted for the extraction of pesticides from small amounts of liver tissue.
Materials:
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL)
-
Centrifuge capable of 3000 rpm
-
Vortex mixer
Protocol:
-
Sample Homogenization and Extraction:
-
Weigh 500 mg of homogenized liver tissue into a 15 mL centrifuge tube.
-
Add 1.5 mL of acetonitrile.
-
Vortex for 1 minute.
-
-
Salting Out:
-
Add 200 mg of anhydrous magnesium sulfate and 50 mg of sodium chloride to the tube.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a new 2 mL microcentrifuge tube containing 25 mg of PSA and 25 mg of C18 sorbent. The combination of PSA and C18 helps in removing fatty acids and other matrix interferences.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
The resulting supernatant is the final extract.
-
This extract can be directly analyzed or an aliquot can be taken and diluted if necessary before injection into the analytical instrument.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
References
- 1. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 7-1, Analytical Methods for Determining Atrazine in Biological Samples - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Table 7-2, Analytical Methods for Determining Atrazine in Environmental Samples - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Application Note: Structural Confirmation of Atrazine-¹³C₃,¹⁵N₃ using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural confirmation of isotopically labeled Atrazine, specifically Atrazine-¹³C₃,¹⁵N₃, using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of ¹³C and ¹⁵N isotopes significantly aids in the unambiguous assignment of signals and provides crucial connectivity information, which is invaluable for metabolic studies, environmental fate analysis, and as an internal standard for quantitative analysis.[1][2][3] This document outlines the principles of the methodology, detailed experimental protocols for sample preparation and data acquisition, and expected data presented in a clear, tabular format.
Introduction
Atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide for the control of broadleaf and grassy weeds.[4][5] Its environmental prevalence and potential for metabolism necessitate robust analytical methods for its identification and quantification. Stable isotope labeling, in conjunction with NMR spectroscopy, offers a powerful tool for unequivocal structural elucidation. Atrazine-¹³C₃,¹⁵N₃, which is labeled in the triazine ring, provides enhanced sensitivity and additional spin-spin coupling information, facilitating a more detailed structural analysis than is possible with the unlabeled compound.
Principle of the Method
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
-
¹H NMR : Provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.
-
¹³C NMR : Provides information about the carbon skeleton of a molecule. The use of a ¹³C-labeled compound like Atrazine-¹³C₃ dramatically increases the signal intensity of the labeled carbons, reducing acquisition time and improving the signal-to-noise ratio.
-
Isotopic Labeling Advantage : The presence of ¹⁵N atoms adjacent to the ¹³C-labeled carbons in the triazine ring will result in observable ¹J(¹³C-¹⁵N) and ²J(¹³C-¹⁵N) coupling constants. Similarly, protons on the ethyl and isopropyl groups will exhibit coupling to the ring nitrogens (J(¹H-¹⁵N)). These coupling patterns provide definitive evidence for the connectivity of the side chains to the triazine ring, confirming the molecular structure.
Experimental Protocols
Materials and Equipment
-
Analyte : Atrazine-¹³C₃,¹⁵N₃
-
NMR Solvent : Chloroform-d (CDCl₃, 99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D). The choice of solvent depends on sample solubility and the need to avoid overlapping solvent signals.
-
NMR Tubes : High-quality 5 mm NMR tubes.
-
NMR Spectrometer : A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Sample Preparation Protocol
-
Weighing : Accurately weigh 10-20 mg of Atrazine-¹³C₃,¹⁵N₃ for ¹³C NMR or 2-5 mg for ¹H NMR.
-
Dissolution : Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Mixing : Gently vortex or swirl the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Transfer : Carefully transfer the solution into a 5 mm NMR tube. The solvent height should be at least 4.5 cm to ensure it is within the detection region of the NMR probe.
-
Capping and Labeling : Cap the NMR tube and label it clearly.
NMR Data Acquisition Parameters
¹H NMR Spectroscopy
-
Spectrometer Frequency : 400 MHz
-
Solvent : CDCl₃
-
Temperature : 298 K
-
Pulse Sequence : Standard single pulse (zg30)
-
Spectral Width : 16 ppm
-
Number of Scans : 16-64
-
Relaxation Delay : 2.0 s
¹³C NMR Spectroscopy
-
Spectrometer Frequency : 100 MHz
-
Solvent : CDCl₃
-
Temperature : 298 K
-
Pulse Sequence : Proton-decoupled single pulse (zgpg30)
-
Spectral Width : 240 ppm
-
Number of Scans : 1024 or more (though fewer will be needed for the labeled carbons)
-
Relaxation Delay : 5.0 s
Data Presentation and Interpretation
The following tables summarize the expected chemical shifts (δ) and multiplicities for Atrazine-¹³C₃,¹⁵N₃ based on data for unlabeled Atrazine and known effects of isotopic labeling. The numbering scheme for the Atrazine structure is provided in the diagram below.
Visualizations
Caption: Structure of Atrazine with ¹³C and ¹⁵N isotopic labels highlighted.
Table 1: Expected ¹H NMR Data for Atrazine-¹³C₃,¹⁵N₃ in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling |
| -NH- (Ethyl & Isopropyl) | ~5.2 - 5.4 | Broad singlet | May show coupling to ¹⁵N |
| -CH- (Isopropyl) | ~4.1 | Multiplet | ¹H-¹H |
| -CH₂- (Ethyl) | ~3.4 | Quartet | ¹H-¹H |
| -CH₃ (Isopropyl) | ~1.2 | Doublet | ¹H-¹H |
| -CH₃ (Ethyl) | ~1.1 | Triplet | ¹H-¹H |
Table 2: Expected ¹³C NMR Data for Atrazine-¹³C₃,¹⁵N₃ in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁵N) | Notes |
| C2, C4, C6 (Triazine Ring) | ~165 - 175 | Doublet or Doublet of Doublets | Very high intensity. Splitting due to ¹J(¹³C-¹⁵N) and ²J(¹³C-¹⁵N) coupling. |
| -CH- (Isopropyl) | ~42 | Singlet | |
| -CH₂- (Ethyl) | ~41 | Singlet | |
| -CH₃ (Isopropyl) | ~23 | Singlet | |
| -CH₃ (Ethyl) | ~15 | Singlet |
Interpretation Notes:
-
The most significant feature in the ¹³C NMR spectrum will be the three intense signals corresponding to the ¹³C-labeled triazine ring carbons.
-
The splitting of these signals into doublets or more complex multiplets due to coupling with the adjacent ¹⁵N nuclei provides definitive confirmation of the C-N bonds within the triazine ring.
-
The ¹H NMR spectrum will largely resemble that of unlabeled Atrazine, although subtle long-range couplings to ¹⁵N may be observable with high-resolution instruments.
Caption: Workflow for the structural confirmation of Atrazine-¹³C₃,¹⁵N₃ via NMR.
Conclusion
The combined use of ¹H and ¹³C NMR spectroscopy on isotopically labeled Atrazine-¹³C₃,¹⁵N₃ provides an unambiguous and robust method for its structural confirmation. The enhanced sensitivity of the labeled carbon atoms and the observation of heteronuclear coupling constants (¹³C-¹⁵N) offer definitive proof of the molecular structure. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers employing this technique for the analysis of Atrazine and other isotopically labeled compounds.
References
Troubleshooting & Optimization
Optimizing solid-phase extraction (SPE) for improved recovery of atrazine from environmental samples.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of atrazine from environmental samples using solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of atrazine, offering step-by-step solutions to improve analyte recovery and ensure reproducible results.
1. Low Analyte Recovery
Problem: The recovery of atrazine is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Sorbent Activation: The solid phase may not be properly conditioned, leading to poor interaction with the analyte.
-
Solution: Ensure the SPE cartridge is adequately conditioned. A common procedure involves washing with methanol to activate the sorbent surface, followed by rinsing with distilled water.[1] For C18 cartridges, a typical conditioning sequence is two 5-mL aliquots of 3:1 ethyl acetate/ethanol, 5 mL of ethanol, and three 5-mL aliquots of 10 g/L ascorbic acid.
-
-
Sample Overload: Exceeding the binding capacity of the sorbent can cause the analyte to pass through the cartridge without being retained.
-
Solution: Decrease the sample volume or use a cartridge with a larger sorbent mass. The capacity of silica-based phases is typically around 5–10% of the sorbent mass.
-
-
Improper Flow Rate: A flow rate that is too high during sample loading can prevent efficient interaction between atrazine and the sorbent.
-
Solution: Optimize the flow rate. For sample loading, a slower flow rate (e.g., 1 mL/min) allows for better retention.[2] During elution, a slower rate can also improve recovery.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Solution: Use a stronger elution solvent or increase the volume of the solvent. Ethyl acetate is a commonly used and effective elution solvent for atrazine.[1] Experiment with different solvent compositions, such as dichloromethane/methanol mixtures, which have been shown to be effective for atrazine and its degradation products.[3]
-
-
Sample Matrix Effects: Interfering compounds in the sample matrix can co-elute with atrazine or prevent its retention on the sorbent.
-
Solution: Pre-treat the sample to remove interfering substances. This may involve filtration or adjusting the sample pH.[2] For complex matrices, consider using a more selective sorbent material like graphitized carbon-black or molecularly imprinted polymers.
-
2. Poor Reproducibility
Problem: There is significant variation in atrazine recovery between replicate samples.
Possible Causes & Solutions:
-
Inconsistent Sample Pre-treatment: Variations in sample preparation can lead to inconsistent results.
-
Solution: Follow a standardized and consistent sample pre-treatment protocol for all samples.
-
-
Variable Flow Rates: Inconsistent flow rates during conditioning, loading, or elution will affect recovery.
-
Solution: Use a vacuum manifold with a pressure gauge or an automated SPE system to maintain consistent flow rates.
-
-
Cartridge Drying Issues: Incomplete or inconsistent drying of the cartridge after the wash step can affect elution efficiency.
-
Solution: Ensure the cartridge is completely dry before elution, especially when using water-immiscible solvents. Drying for 15 minutes under vacuum is a common practice.
-
-
Channeling: The formation of channels in the sorbent bed can lead to poor interaction between the sample and the solid phase.
-
Solution: Ensure the sorbent bed is not disturbed during handling and that the sample is applied evenly to the top of the cartridge.
-
3. Impure Extract
Problem: The final extract contains a high level of interfering compounds.
Possible Causes & Solutions:
-
Inappropriate Wash Solvent: The wash solvent may be too weak to remove interferences or too strong, causing premature elution of the analyte.
-
Solution: Optimize the wash step. The ideal wash solvent should be strong enough to remove impurities without eluting the atrazine.
-
-
Non-Specific Sorbent: The chosen sorbent may not be selective enough for the sample matrix.
-
Solution: Select a sorbent with a higher affinity for atrazine or a different retention mechanism. For example, graphitized carbon-black has been shown to be more efficient than C18 for retaining polar degradation products of atrazine.
-
-
Co-elution of Matrix Components: Some components of the sample matrix may have similar chemical properties to atrazine and elute under the same conditions.
-
Solution: Modify the elution solvent to be more selective for atrazine. A stepwise elution with solvents of increasing strength can help to fractionate the sample and isolate the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sorbent material for atrazine extraction?
A1: The choice of sorbent depends on the sample matrix and the specific analytical goals.
-
C18 (Octadecyl): This is a widely used reversed-phase sorbent that shows good recovery for atrazine from water samples.
-
Graphitized Carbon-Black: This sorbent is particularly effective for extracting atrazine and its more polar degradation products from water.
-
Nanoporous Carbon: A highly permeable nanoporous carbon derived from melamine-based polybenzoxazine has demonstrated high relative recoveries of 98–117% for atrazine in various water samples.
-
Molecularly Imprinted Polymers (MIPs): These polymers can be designed for high selectivity towards atrazine, resulting in cleaner extracts and recoveries above 90% in drinking water samples.
Q2: How does pH affect atrazine recovery?
A2: While some studies have found it unnecessary to adjust the sample pH for atrazine extraction with certain sorbents, pH can be a critical parameter. Adjusting the pH can alter the charge of both the analyte and interfering compounds, which can be leveraged to improve the selectivity of the extraction. It is recommended to empirically determine the optimal pH for your specific sample type and sorbent.
Q3: What are the optimal flow rates for the different SPE steps?
A3: Optimal flow rates can vary, but general guidelines are:
-
Sample Loading: A slower flow rate of around 1.0 mL/min is often recommended to ensure sufficient interaction time between the analyte and the sorbent. However, some methods have successfully used higher flow rates of up to 10.0 mL/min.
-
Elution: A slower flow rate of 1.0 mL/min is also recommended during elution to ensure complete desorption of the analyte.
-
Conditioning and Washing: These steps can often be performed at higher flow rates.
Q4: Can I reuse SPE cartridges for atrazine analysis?
A4: The reusability of an SPE cartridge depends on the sorbent material and the sample matrix. Some robust sorbents, like the nanoporous carbon mentioned earlier, have been shown to be reusable for up to 8 cycles without a significant loss in performance. However, for trace analysis or complex matrices, using a new cartridge for each sample is recommended to avoid cross-contamination and ensure reproducibility.
Quantitative Data Summary
Table 1: Atrazine Recovery Rates with Different SPE Sorbents
| Sorbent Material | Sample Matrix | Recovery Rate (%) | Reference |
| C18 | Water | 82.5 - 107.6 | |
| Nanoporous Carbon | Rice fields, fish farms, natural canal water | 98 - 117 | |
| Graphitized Carbon-Black | Reagent water and soil pore water | 94 - 98 | |
| Molecularly Imprinted Polymer | Spiked drinking water | > 90 |
Table 2: Optimized SPE Parameters for Atrazine Extraction
| Parameter | Optimized Value | Reference |
| Sorbent Mass (Nanoporous Carbon) | 200.0 mg | |
| Adsorption Flow Rate | 10.0 mL/min | |
| Elution Flow Rate | 1.0 mL/min | |
| Elution Volume | 3.0 mL |
Experimental Protocols
Protocol 1: SPE of Atrazine from Water Samples using a C18 Cartridge
This protocol is a general guideline based on established methods.
1. Materials:
- C18 SPE Cartridge (e.g., 500 mg, 2.8 mL)
- Methanol (HPLC grade)
- Ethyl Acetate (HPLC grade)
- Distilled Water
- Water Sample (filtered)
- Vacuum Manifold
2. Procedure:
- Conditioning:
- Pass 5 mL of methanol through the cartridge to activate the sorbent.
- Rinse the cartridge with 10 mL of distilled water without applying a vacuum.
- Sample Loading:
- Load 50 - 100 mL of the filtered water sample onto the pre-conditioned cartridge.
- Apply a vacuum to achieve a flow rate of approximately 40-45 mL/min.
- Drying:
- Dry the cartridge under vacuum for 15 minutes.
- Elution:
- Elute the retained atrazine with 5 mL of ethyl acetate.
- Collect the eluate.
- Concentration:
- Evaporate the eluate under a gentle stream of nitrogen gas at room temperature to a final volume of 1 mL prior to analysis (e.g., by GC-ECD).
Protocol 2: SPE of Atrazine and its Degradation Products using Graphitized Carbon-Black
This protocol is adapted for the extraction of atrazine and its polar metabolites.
1. Materials:
- Graphitized Carbon-Black SPE Cartridge
- Ethyl Acetate (HPLC grade)
- Dichloromethane (HPLC grade)
- Methanol (HPLC grade)
- Anhydrous Sodium Sulfate
- Water Sample
2. Procedure:
- Conditioning:
- Condition the cartridge according to the manufacturer's instructions.
- Sample Loading:
- Load the water sample onto the cartridge.
- Drying:
- Dry the cartridge under vacuum.
- Elution:
- Elute the cartridge by gravity with 3 mL of ethyl acetate (fraction 1).
- Follow with 8 mL of a dichloromethane/methanol (7:3, v/v) mixture (fraction 2).
- Post-Elution Water Removal:
- Pass fraction 1 through a small column containing approximately 1 g of anhydrous sodium sulfate to remove residual water.
- Rinse the sodium sulfate column with three column volumes of ethyl acetate and add this to fraction 1.
- Analysis:
- The fractions can then be analyzed, for example, by GC/MS after derivatization if necessary.
Visualizations
Caption: A generalized workflow for solid-phase extraction (SPE) of atrazine.
References
Troubleshooting guide for poor chromatographic peak shape of atrazine.
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of atrazine, specifically addressing poor peak shape. The information is tailored for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for atrazine in HPLC and GC analysis?
Poor chromatographic peak shape for atrazine, including peak tailing, fronting, and split peaks, can arise from a variety of factors related to the analytical method and instrument conditions. In High-Performance Liquid Chromatography (HPLC), issues often stem from interactions between atrazine and the stationary phase, improper mobile phase composition or pH, and column degradation. For Gas Chromatography (GC), problems are frequently linked to the inlet conditions, such as temperature and liner type, as well as column activity and sample overload.[1][2]
Q2: How does the mobile phase pH affect atrazine peak shape in HPLC?
The pH of the mobile phase can significantly impact the peak shape of atrazine, which is a weakly basic compound. At a pH close to the pKa of atrazine, the molecule can exist in both ionized and non-ionized forms, leading to peak tailing due to secondary interactions with the stationary phase.[3] Operating at a lower pH (e.g., around 3-4) can help to ensure that atrazine is consistently protonated, which can lead to a more symmetrical peak shape.[4] However, the optimal pH may depend on the specific column and other method conditions.
Q3: My atrazine peak is tailing in my HPLC analysis. What should I check first?
Peak tailing for atrazine in HPLC is often caused by secondary interactions with the stationary phase, particularly with exposed silanol groups on C18 columns.[5] Here are the primary troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to minimize secondary interactions. A lower pH is often beneficial.
-
Column Condition: The column may be aging or contaminated. Try flushing the column or replacing it with a new one.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Buffer Strength: If using a buffer, ensure its concentration is sufficient to maintain a stable pH.
Q4: I am observing peak fronting for atrazine in my GC analysis. What are the likely causes?
Peak fronting in GC analysis of atrazine is most commonly due to column overload. This occurs when too much sample is injected, saturating the stationary phase at the head of the column. Other potential causes include:
-
Improper Injection Technique: A slow or erratic injection can lead to a broad initial sample band.
-
Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.
-
Low Inlet Temperature: An inlet temperature that is too low may result in incomplete or slow vaporization of the sample.
Q5: What could be causing split peaks for atrazine in my GC chromatogram?
Split peaks in GC are often indicative of an issue at the point of injection or the column inlet. Common causes include:
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to a disturbed sample path.
-
Contaminated or Active Inlet Liner: An active or dirty liner can cause the analyte to interact in multiple ways, leading to peak splitting.
-
Sample Degradation: Atrazine may degrade in a hot inlet, leading to the appearance of multiple peaks.
-
Incompatible Solvents: Using mixed solvents for sample dissolution that have significantly different polarities or boiling points can sometimes cause peak splitting.
Troubleshooting Guides
HPLC Peak Shape Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups on the column. | Lower the mobile phase pH (e.g., to 3-4). Use a well-endcapped C18 column. |
| Column overload. | Reduce injection volume or sample concentration. | |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Insufficient buffer capacity. | Increase the buffer concentration in the mobile phase. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Prepare the sample in the mobile phase or a weaker solvent. |
| Column overload. | Decrease the injection volume or sample concentration. | |
| Column collapse or void. | Replace the column. | |
| Split Peaks | Partially clogged frit or column inlet. | Backflush the column. If not resolved, replace the column. |
| Co-elution with an interfering compound. | Modify the mobile phase composition or gradient to improve resolution. | |
| Injector issue. | Inspect and clean the injector needle and port. |
GC Peak Shape Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the inlet liner or on the column. | Use a deactivated inlet liner. Trim the front end of the column (10-20 cm). |
| Poor column cutting. | Re-cut the column ensuring a clean, 90-degree cut. | |
| Incorrect column installation height in the inlet. | Adjust the column to the manufacturer's recommended height. | |
| Peak Fronting | Column overload. | Reduce the injection volume or dilute the sample. Consider using a split injection if sensitivity allows. |
| Incompatible sample solvent and stationary phase polarity. | Choose a solvent that is more compatible with the stationary phase. | |
| Split Peaks | Contaminated or active inlet liner. | Replace the inlet liner with a new, deactivated one. |
| Incomplete sample vaporization in the inlet. | Optimize the inlet temperature. Use a liner with glass wool to aid vaporization. | |
| Inconsistent injection. | If using manual injection, ensure a fast and smooth injection. An autosampler is recommended for better reproducibility. |
Data Presentation
| Parameter | Change | Expected Impact on Atrazine Peak Shape | Rationale |
| HPLC Mobile Phase pH | Decrease (towards pH 3-4) | Improved symmetry (reduced tailing) | Atrazine is a weak base. At lower pH, it is protonated, reducing secondary interactions with silanol groups on the stationary phase. |
| HPLC Flow Rate | Increase | Narrower peaks (reduced width), but may decrease resolution | Higher flow rates reduce the time for band broadening to occur. |
| HPLC Column Temperature | Increase | Narrower peaks and reduced tailing | Higher temperatures can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks. |
| HPLC Injection Volume | Increase | Potential for peak broadening and tailing/fronting | Exceeding the column's sample capacity can lead to overload phenomena. |
| GC Inlet Temperature | Increase | Sharper peaks (up to a point) | Ensures rapid and complete vaporization of atrazine. However, excessively high temperatures can cause degradation, leading to peak distortion. |
| GC Injection Volume | Increase | Potential for peak fronting | Overloading the GC column is a common cause of peak fronting. |
Experimental Protocols
Detailed HPLC-UV Method for Atrazine Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (e.g., 65:35 v/v). The aqueous portion may be buffered (e.g., with formic acid to a pH of ~3-4) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of atrazine (e.g., 100 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation (for water samples):
-
Filter the water sample through a 0.45 µm filter.
-
If pre-concentration is needed, use a C18 Solid Phase Extraction (SPE) cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the atrazine with a suitable solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
System Suitability:
-
Tailing Factor: For the atrazine peak, the tailing factor should be ≤ 2.0.
-
Reproducibility: The relative standard deviation (RSD) for the peak area of replicate injections of a standard solution should be < 2%.
-
Detailed GC-MS Method for Atrazine Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Splitless injection mode.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp to 190 °C at 25 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for atrazine (e.g., m/z 200, 215).
-
-
Standard Preparation:
-
Prepare a stock solution of atrazine (e.g., 100 µg/mL) in a suitable solvent like ethyl acetate.
-
Prepare working standards by diluting the stock solution.
-
-
Sample Preparation (for soil samples):
-
Extract the soil sample with a suitable solvent (e.g., methanol or acetone) using sonication or accelerated solvent extraction.
-
Filter the extract.
-
Perform a clean-up step if necessary, for example, using SPE.
-
Concentrate the extract and exchange the solvent to one compatible with GC analysis if needed.
-
-
System Suitability:
-
Peak Shape: The atrazine peak should be symmetrical with minimal tailing.
-
Signal-to-Noise Ratio: A standard at the limit of quantification should have a signal-to-noise ratio of at least 10.
-
Visualizations
Caption: Troubleshooting workflow for poor atrazine peak shape in HPLC.
References
Addressing low signal intensity of Atrazine-13C3,15N3 in mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low signal intensity of Atrazine-13C3,15N3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low signal intensity of my this compound internal standard?
Low signal intensity of an isotopically labeled internal standard like this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the internal standard in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3][4][5] This is a significant issue in complex matrices like food and environmental samples.
-
Instrumental Issues: Problems with the LC-MS system itself, such as a contaminated ion source, incorrect instrument settings, or a failing detector, can lead to a general decrease in signal intensity.
-
Sample Preparation Errors: Inaccurate spiking of the internal standard, inefficient extraction, or degradation of the standard during sample processing can all result in a lower-than-expected signal.
-
Chromatographic Problems: Poor peak shape, retention time shifts, or inadequate separation of the internal standard from matrix components can negatively impact signal intensity.
-
Instability of the Internal Standard: Although stable isotope-labeled standards are generally robust, degradation can occur under harsh sample preparation conditions or improper storage.
Q2: How can I determine if matrix effects are causing the low signal?
A post-column infusion experiment is a definitive way to identify ion suppression or enhancement zones in your chromatogram. This involves infusing a constant flow of your this compound standard into the LC eluent after the analytical column and before the mass spectrometer. A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are suppressing the ionization.
Q3: What are the typical instrument parameters for Atrazine analysis using LC-MS/MS?
Optimal instrument parameters can vary between different mass spectrometers. However, the following table provides a general starting point for method development based on published methods.
| Parameter | Typical Setting | Source |
| Ionization Mode | Positive Electrospray (ESI+) | |
| Capillary Voltage | 3.5 - 4.0 kV | |
| Ion Source Temperature | 300 - 350 °C | |
| Sheath Gas Flow | 30 (arbitrary units) | |
| Auxiliary Gas Flow | 10 (arbitrary units) | |
| Collision Gas Pressure | 1.5 mTorr (Argon) | |
| Precursor Ion (Q1) | m/z 221 | |
| Product Ion (Q3) | m/z 179 | |
| Collision Energy | 17 eV |
Q4: Can the sample preparation method affect the signal intensity?
Absolutely. The choice of sample preparation technique can significantly impact the cleanliness of your final extract and, consequently, the degree of matrix effects. For complex matrices, more rigorous cleanup methods like solid-phase extraction (SPE) are often necessary to remove interfering compounds and improve signal intensity. Techniques like QuEChERS are also commonly used for pesticide residue analysis in food matrices.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low this compound Signal
This guide provides a logical workflow to diagnose the root cause of low internal standard signal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 5. waters.com [waters.com]
Strategies to prevent the degradation of Atrazine-13C3,15N3 during sample storage and preparation.
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Atrazine-13C3,15N3 during sample storage and preparation. Ensuring the stability of isotopically labeled internal standards is critical for accurate quantification in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The degradation pathways for this compound are identical to those of unlabeled atrazine. The primary routes of degradation are:
-
Chemical Hydrolysis: This process is highly dependent on pH. Atrazine is stable at a neutral pH, but hydrolysis increases in acidic or basic conditions, leading to the formation of hydroxyatrazine.[1] The rate of hydrolysis can be catalyzed by substances like humic acid.[2]
-
Photodegradation: Exposure to ultraviolet (UV) light can significantly accelerate the degradation of atrazine.[3][4] The half-life can be as short as a few minutes under intense UV irradiation.[4] Degradation pathways under photolysis include dealkylation and dechlorination followed by hydroxylation.
-
Microbial Degradation: In environmental samples, particularly soil and non-sterile water, microorganisms are a major cause of degradation. Bacteria can use atrazine as a source of carbon and nitrogen, breaking it down into various metabolites such as deethylatrazine (DEA) and deisopropylatrazine (DIA).
Q2: How should I store my neat (pure, solid) this compound standard?
A2: Neat analytical standards of atrazine should be stored in a cool, dark, and dry place. Manufacturer recommendations typically suggest storage at 2-8°C or frozen (≤ -20°C) for long-term stability. It is crucial to protect the standard from light and moisture.
Q3: What is the best way to prepare and store stock solutions of this compound?
A3: To ensure the stability of stock solutions, follow these guidelines:
-
Solvent Selection: Atrazine is soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO. Methanol or acetonitrile are common choices for preparing stock solutions for chromatographic analysis.
-
Storage Conditions: Stock solutions should be stored in amber glass vials to prevent photodegradation. For long-term storage, solutions should be kept at or below -20°C. Studies have shown that pesticide stock solutions in organic solvents are stable for several years when stored at -20°C. Aqueous solutions are not recommended for long-term storage.
-
Container: Use vials with PTFE-lined screw caps to prevent solvent evaporation and contamination.
Q4: My samples are aqueous. How can I prevent atrazine degradation during storage before analysis?
A4: For aqueous samples, degradation can occur through both hydrolysis and microbial action. To prevent this:
-
Adjust pH: Atrazine is most stable at a neutral pH. However, hydrolysis is very slow, with half-lives of many months or years in buffered water at pH 5, 7, and 9 at 25°C. For short-term storage, maintaining a near-neutral pH is beneficial.
-
Refrigerate or Freeze: Store water samples at 4°C in the dark to slow both chemical and microbial degradation. For storage longer than 48 hours, freezing the sample is the most effective method.
-
Inhibit Microbial Growth: If samples cannot be analyzed promptly, consider adding a microbial inhibitor. However, be aware that this may interfere with your analysis.
Q5: I am working with soil samples. What are the best practices for storage to prevent microbial degradation?
A5: Microbial degradation is the primary concern for soil samples. The most effective strategy is to freeze the samples at ≤ -20°C immediately after collection and keep them frozen until extraction and analysis. This halts microbial activity, preserving the integrity of the analyte.
Q6: Can the extraction solvent affect the stability of this compound?
A6: Yes, the choice of solvent is important. Methanol, methanol:water mixtures, and acetonitrile:water mixtures are commonly and effectively used for extracting atrazine from soil and water samples. Atrazine is stable in these common organic solvents. The key is to use high-purity or HPLC-grade solvents to avoid contaminants that could potentially catalyze degradation.
Q7: How significant is the risk of photodegradation during sample handling and preparation?
A7: The risk is significant, especially if samples are exposed to direct sunlight or other sources of UV radiation. Photolytic degradation can be rapid. To mitigate this risk, always use amber glassware (vials, flasks, etc.) for standards and extracts, and work in a laboratory with minimal direct sunlight exposure or with UV-filtered lighting.
Troubleshooting Guide
Problem: I am observing low or inconsistent recovery of my this compound internal standard.
This issue often points to the degradation of the standard at some point in the analytical workflow. Use the following guide to identify the potential cause.
| Possible Cause | Troubleshooting Question & Action |
| Degradation of Stock/Working Solution | Q: Is my standard solution still viable? A: Prepare a fresh working standard from your stock solution and compare its response to the old working standard. If the response is significantly lower in the old standard, it has likely degraded. For stock solutions, compare a freshly prepared stock to your existing one. Prevention: Always store stock and working solutions in amber vials at ≤ -20°C. Avoid repeated freeze-thaw cycles. |
| Degradation in Sample Matrix (During Storage) | Q: Did the standard degrade after being spiked into the sample but before extraction? A: Review your sample storage procedures. Were aqueous samples stored at 4°C for an extended period without freezing? Was the pH of the water sample highly acidic or alkaline? Were soil samples left at room temperature? Prevention: Freeze all soil and water samples (at ≤ -20°C) if they are not extracted within 48 hours of collection/spiking. Ensure aqueous samples are near neutral pH. |
| Degradation during Sample Preparation/Extraction | Q: Could the degradation be happening during my extraction, cleanup, or concentration steps? A: Evaluate your workflow for exposure to light or high temperatures. Are you leaving extracts in clear vials on the benchtop? Is your solvent evaporation step using excessive heat? Prevention: Use amber glassware throughout the process. Minimize exposure to direct light. If using an evaporator, ensure the temperature is appropriate and does not cause degradation. |
Quantitative Data Summary
The stability of atrazine is highly dependent on environmental conditions. The following table summarizes its half-life under various scenarios.
| Condition | Matrix | Parameter | Half-Life (t½) | Citation |
| Hydrolysis | Sterile Aqueous Buffer | pH 5 | ~1000 days | |
| Sterile Aqueous Buffer | pH 7 | Stable (no degradation over 30 days) | ||
| Sterile Aqueous Buffer | pH 9 | ~6600 days | ||
| Distilled Water (35°C) | pH 3 | 373 days | ||
| Distilled Water (35°C) | pH 8 | 657 days | ||
| Photodegradation | Aqueous Solution | UV-Vis Irradiation | < 5 minutes | |
| Aqueous Solution | UV Irradiation (365 nm) | ~12 hours (for 60% degradation) | ||
| Biodegradation | Soil | Typical Field Conditions | 60-75 days (average) | |
| Water (Uninoculated) | Lab Conditions (30°C) | 64.2 days | ||
| Water (with P. fluorescens) | Lab Conditions (30°C) | 9 days |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock and Working Standards
-
Materials: this compound neat standard, HPLC-grade methanol or acetonitrile, Class A volumetric flasks, amber glass vials with PTFE-lined caps, analytical balance.
-
Stock Solution Preparation (e.g., 100 µg/mL): a. Allow the neat standard to equilibrate to room temperature in a desiccator before opening. b. Accurately weigh approximately 10 mg of the standard into a 100 mL volumetric flask. c. Dissolve the standard in a small amount of solvent, then dilute to the mark with the same solvent. Mix thoroughly. d. Transfer aliquots of the stock solution into amber glass vials.
-
Working Solution Preparation: a. Prepare working standards by diluting the stock solution as required for your analytical curve and spiking needs.
-
Storage: a. Store all stock and working solutions at ≤ -20°C. b. Log all preparation details, including date, concentration, and solvent used. Discard solutions after the recommended expiration date or if analytical performance degrades.
Protocol 2: Preservation of Water Samples for Atrazine Analysis
-
Collection: Collect samples in amber glass bottles. If clear bottles are used, wrap them in aluminum foil immediately.
-
Short-Term Storage (< 48 hours): Store the samples in a refrigerator at 4°C.
-
Long-Term Storage (> 48 hours): Freeze the samples at ≤ -20°C. Ensure there is adequate headspace in the container to allow for expansion.
-
Analysis: Thaw samples completely and mix thoroughly before taking a subsample for extraction.
Protocol 3: Storage of Soil and Sediment Samples for Atrazine Analysis
-
Collection: Collect samples and place them in appropriate containers (e.g., glass jars with PTFE-lined lids or high-density polyethylene bags).
-
Storage: Immediately place the samples on ice or in a cooler after collection. Upon returning to the laboratory, transfer the samples to a freezer and store them at ≤ -20°C until analysis.
-
Analysis: Homogenize the sample before taking a subsample for extraction. Avoid repeated freeze-thaw cycles of the bulk sample.
Visualization
The following diagram illustrates a logical workflow for sample handling and preparation to minimize the degradation of this compound.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Hydrolysis kinetics of atrazine and influence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical degradation of atrazine in UV and UV/H2O2 process: pathways and toxic effects of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical processes for atrazine degradation: methodological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve linearity issues in atrazine isotope dilution analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during atrazine isotope dilution analysis, with a specific focus on calibration curve linearity.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve non-linear calibration curves.
My calibration curve for atrazine is non-linear. What are the common causes and how can I fix it?
Non-linearity in isotope dilution analysis can arise from several factors. Follow this workflow to identify and address the root cause:
1. Check Concentration Range and Detector Saturation:
-
Question: Could the high concentration standards be saturating the detector?
-
How to check: Analyze a dilution of your highest concentration standard. If the back-calculated concentration is now accurate and falls on the linear portion of the curve, detector saturation is the likely cause.
-
Solution: Adjust the concentration range of your calibration standards to a lower, more linear range. Alternatively, you may need to dilute your samples to ensure they fall within the linear range of your assay.
2. Evaluate Isotopic Overlap:
-
Question: Are the mass spectra of atrazine and its labeled internal standard overlapping?
-
How to check: This is more likely if the mass difference between the analyte and the internal standard is small (e.g., less than 3 Da).
-
Solution: If possible, use a stable isotope-labeled internal standard with a mass difference of at least 3 Da from the native atrazine.
3. Assess Matrix Effects:
-
Question: Are co-eluting compounds from the sample matrix suppressing or enhancing the ionization of atrazine?
-
How to check: Matrix effects can be concentration-dependent and lead to non-linearity.
-
Solution: Improve your sample preparation procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) can be effective. Using a stable isotope-labeled internal standard that co-elutes with atrazine helps to compensate for matrix effects, as it is affected in the same way as the target analyte.
4. Review Regression Model:
-
Question: Is a simple linear regression the best fit for my data?
-
How to check: Visually inspect the calibration curve and the residual plot. If the residuals show a pattern (e.g., a "funnel" shape where the variance increases with concentration), a simple linear regression is not appropriate.
-
Solution: Apply a weighted linear regression (e.g., 1/x or 1/x² weighting) to give less weight to the higher concentration points. In some cases, a non-linear regression model, such as a quadratic (second-order polynomial) curve, may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R² value for my atrazine calibration curve?
While a high R² value (e.g., >0.99) is generally desirable, it does not by itself guarantee linearity or accuracy. A visually linear plot and a random distribution of residuals are also crucial indicators of a good calibration curve. For regulatory methods, a correlation coefficient (r) of at least 0.98 is often required.
Q2: When should I use a weighted linear regression?
You should consider using a weighted linear regression when you observe heteroscedasticity in your data, meaning the variance of the data points is not constant across the calibration range. This is often indicated by a "funnel" shape in the residuals plot, where the magnitude of the residuals increases with concentration. Weighted regression improves accuracy and precision at the lower end of the curve.
Q3: My calibration curve is still non-linear after trying the troubleshooting steps. What else can I do?
If you have addressed the common causes of non-linearity and the issue persists, consider the following:
-
Analyte-Specific Issues: At high concentrations, some compounds can form dimers or other multimers, which can affect the ionization process.
-
Instrument Performance: Check for fluctuations in the mass spectrometer's performance by running system suitability tests before each batch of samples.
-
Standard and Stock Solution Stability: Verify the stability of your stock and working standard solutions. Degradation over time can lead to inconsistent calibration curves. It is good practice to prepare fresh standards regularly.
Q4: How does a stable isotope-labeled internal standard help with calibration?
A stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte (atrazine) but has a different mass. It is added at a known concentration to all standards and samples. The SIL-IS co-elutes with the native atrazine and experiences the same effects from the sample matrix (ion suppression or enhancement). By measuring the ratio of the native analyte to the SIL-IS, these variations are canceled out, leading to more accurate and precise quantification.
Experimental Protocols
Detailed Methodology for Atrazine Isotope Dilution Analysis by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and sample matrix.
1. Preparation of Stock and Working Solutions:
-
Atrazine Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of atrazine standard and dissolve it in a suitable solvent (e.g., methanol).
-
Atrazine Working Standards: Prepare a series of working standards by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water). The concentration range should bracket the expected sample concentrations.
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the atrazine stable isotope-labeled internal standard (e.g., Atrazine-d5) in a similar manner to the atrazine stock solution.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a constant concentration that will be added to all standards and samples.
2. Preparation of Calibration Curve Standards:
-
Prepare a set of at least 6-8 non-zero calibration standards.
-
To each calibration standard vial, add the same volume of the internal standard working solution.
-
Add the appropriate volume of each atrazine working standard to achieve the desired concentrations.
-
Bring all standards to the same final volume with the solvent used for the working standards.
3. Sample Preparation (e.g., for Water Samples):
-
Collect water samples in appropriate containers.
-
Add the same volume of the internal standard working solution to a known volume of each water sample.
-
Perform solid-phase extraction (SPE) to concentrate the atrazine and remove matrix interferences.
-
Elute the atrazine and internal standard from the SPE cartridge with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: Use a suitable HPLC or UHPLC system.
-
Column: A C18 column is commonly used for atrazine analysis.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like formic acid or ammonium acetate is typical.
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for atrazine and one for the internal standard.
5. Data Analysis:
-
Integrate the peak areas for the atrazine and internal standard MRM transitions.
-
Calculate the peak area ratio (atrazine peak area / internal standard peak area).
-
Plot the peak area ratio against the concentration of the calibration standards.
-
Fit the data using an appropriate regression model (e.g., linear, weighted linear, or quadratic).
-
Quantify the atrazine concentration in the samples using the calibration curve.
Data Presentation
Table 1: Example Calibration Curve Data for Atrazine Analysis
| Standard Level | Atrazine Concentration (ng/mL) | Atrazine Peak Area | Atrazine-d5 Peak Area | Peak Area Ratio (Atrazine/Atrazine-d5) |
| 1 | 0.5 | 12,500 | 250,000 | 0.050 |
| 2 | 1.0 | 24,800 | 249,000 | 0.100 |
| 3 | 2.5 | 63,000 | 252,000 | 0.250 |
| 4 | 5.0 | 126,000 | 251,000 | 0.502 |
| 5 | 10.0 | 255,000 | 253,000 | 1.008 |
| 6 | 25.0 | 635,000 | 254,000 | 2.500 |
| 7 | 50.0 | 1,270,000 | 255,000 | 4.980 |
Table 2: Typical LC-MS/MS Parameters for Atrazine Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Atrazine) | Quantifier: m/z 216 -> 174, Qualifier: m/z 216 -> 104 |
| MRM Transition (Atrazine-d5) | m/z 221 -> 179 |
Identifying and resolving common interferences in atrazine analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common interferences during atrazine analysis.
Troubleshooting Guide
Common Issues in Atrazine Analysis
| Problem | Potential Cause | Recommended Solution | Analytical Technique(s) |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet liner or column.[1][2] | Perform inlet maintenance: replace the liner, O-ring, and septum.[1][3] Trim the first few centimeters of the analytical column.[1] Use a deactivated inlet liner and column. | GC-MS, LC-MS |
| Column overload. | Dilute the sample or reduce the injection volume. | GC-MS, LC-MS | |
| Mismatch between solvent and stationary phase polarity. | Select a column with a stationary phase that is more compatible with the solvent. | GC-MS, LC-MS | |
| Inaccurate Quantification (Low Recovery) | Matrix effects (ion suppression or enhancement). | Utilize matrix-matched standards for calibration. Dilute the sample extract to reduce the concentration of interfering compounds. Employ sample cleanup techniques like Solid Phase Extraction (SPE). | LC-MS/MS |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent and method (e.g., shaking time, temperature). Consider alternative extraction techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE). | All | |
| False Positives (Immunoassay) | Cross-reactivity with other triazine herbicides or metabolites. | Confirm positive results with a chromatographic method (GC-MS or LC-MS/MS). Refer to the immunoassay kit's cross-reactivity data. | Immunoassay |
| Baseline Noise or Drift | Contaminated carrier gas or solvent. | Use high-purity gases and solvents. Install or replace gas purifiers. | GC-MS, LC-MS |
| Column bleed at high temperatures. | Condition the column properly. Ensure the operating temperature does not exceed the column's maximum limit. | GC-MS | |
| Detector contamination. | Clean the detector according to the manufacturer's instructions. | GC-MS | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank after a high-concentration sample. Clean the syringe and injection port. | GC-MS, LC-MS |
| Contamination in the sample preparation process. | Use clean glassware and high-purity reagents. | All |
Quantitative Data Summary
Table 1: Immunoassay Cross-Reactivity with Atrazine
| Compound | Cross-Reactivity (%) |
| Ametryn | 185 |
| Prometryn | 113 |
| Propazine | 97 |
| Prometon | 32 |
| De-ethylated atrazine | <1 |
| De-isopropylated atrazine | <1 |
| Didealkylated atrazine | <1 |
| Hydroxyatrazine | <1 |
| Simazine | <1 |
| Terbuthylazine | <1 |
Data from a commercially available immunoassay kit. Cross-reactivity can vary between different kits.
Table 2: Recovery of Atrazine and Metabolites from Water Samples using SPE and GC-MS
| Compound | Spiked Concentration (µg/L) | Mean Recovery (%) |
| Atrazine | 0.5 | 95 |
| Deethylatrazine (DEA) | 0.5 | 92 |
| Deisopropylatrazine (DIA) | 0.5 | 98 |
Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for the analysis of atrazine and its degradation products in water.
Table 3: Atrazine Recovery from Soil using QuEChERS and HPLC-DAD
| Spiked Concentration (ng/g) | Mean Recovery (%) |
| 10 | 92.5 |
| 50 | 95.1 |
| 100 | 94.3 |
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides good recoveries for atrazine in soil samples.
Experimental Protocols
Solid Phase Extraction (SPE) for Atrazine in Water Samples (GC-MS Analysis)
This protocol is adapted from established methods for the extraction of triazine herbicides from water.
1. Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Ethyl acetate (pesticide residue grade)
-
Deionized water
-
Nitrogen gas
-
GC vials
2. Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it, followed by 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of deionized water to remove any polar interferences.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-20 minutes to remove excess water.
-
Elution: Elute the trapped atrazine from the cartridge with 5 mL of ethyl acetate into a clean collection tube.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to a GC vial for analysis by GC-MS.
QuEChERS Protocol for Atrazine in Soil Samples (HPLC-DAD Analysis)
This protocol is a modified QuEChERS method for the extraction of s-triazine herbicides from soil.
1. Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
2. Procedure:
-
Sample Weighing: Weigh 10 g of a well-mixed soil sample into a 50 mL centrifuge tube.
-
Hydration: Add 5 mL of deionized water to the soil and vortex to moisten.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing PSA and C18. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.
-
Analysis: Collect the supernatant for analysis by HPLC-DAD.
Visualizations
References
Technical Support Center: Atrazine-13C3,15N3 MS/MS Optimization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Mass Spectrometry/Mass Spectrometry (MS/MS) transition parameters for Atrazine-13C3,15N3.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
The precursor ion for this compound will be its protonated molecule [M+H]+. Given that the molecular weight of unlabeled atrazine is 215.68 g/mol , and the isotopic labeling adds 3 carbons-13 and 3 nitrogens-15, the approximate monoisotopic mass of this compound is 221.64 g/mol . Therefore, the expected precursor ion is m/z 222.
Q2: How do I determine the optimal collision energy (CE) for each transition?
The optimal collision energy is the voltage applied in the collision cell that results in the most intense and stable product ion signal. This value is compound-specific and needs to be determined empirically for each precursor-to-product ion transition.
A common method for optimizing CE is to perform a series of experiments where the collision energy is varied incrementally while monitoring the intensity of the product ion. The CE that yields the maximum intensity is then selected for the analytical method. Automated routines within mass spectrometer software can often perform this optimization by infusing a standard solution of the analyte.[2][3]
Q3: What are typical starting parameters for MS/MS optimization of this compound?
While optimal parameters are instrument-dependent, the following table provides a good starting point for method development based on parameters for a similar labeled atrazine compound.[1]
| Parameter | Suggested Starting Value |
| Precursor Ion (Q1) | m/z 222 |
| Product Ion (Q3) - Quantifier | To be determined empirically (e.g., based on loss of C3H7) |
| Product Ion (Q3) - Qualifier | To be determined empirically (e.g., based on loss of C2H5) |
| Collision Energy (CE) | 15 - 35 eV (to be optimized) |
| Dwell Time | 50 - 200 ms |
| Source Temperature | 350 °C |
Q4: How does the fragmentation of this compound occur?
The fragmentation of atrazine and its isotopologues in MS/MS typically involves the cleavage of the N-alkyl side chains. The primary fragmentation pathways involve the loss of the isopropyl group (-C3H7) and the ethyl group (-C2H5). The triazine ring itself is relatively stable. Understanding these pathways is crucial for selecting appropriate product ions for Multiple Reaction Monitoring (MRM) assays.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Suboptimal collision energy.- Incorrect precursor/product ion selection.- Poor ionization efficiency.- Low analyte concentration. | - Perform a collision energy optimization experiment.- Verify the m/z of the precursor and expected product ions.- Optimize source parameters (e.g., spray voltage, gas flows, source temperature).- Prepare a fresh, higher concentration standard. |
| High Background Noise | - Matrix interference.- Contaminated mobile phase or LC system. | - Optimize the chromatographic separation to resolve the analyte from interfering matrix components.- Use a more selective product ion transition.- Prepare fresh mobile phases and flush the LC system. |
| Poor Peak Shape | - Suboptimal chromatographic conditions.- Issues with the analytical column. | - Adjust the mobile phase gradient and flow rate.- Ensure the column is properly conditioned and not overloaded.- Replace the analytical column if necessary. |
| Inconsistent Results | - Fluctuation in instrument parameters.- Sample degradation. | - Allow the mass spectrometer to stabilize before analysis.- Check for stability of the analyte in the prepared solution and store samples appropriately. |
Experimental Protocols
Protocol for Optimizing MS/MS Transition Parameters
This protocol outlines the steps for determining the optimal precursor-to-product ion transitions and collision energies for this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration of 1 µg/mL in the initial mobile phase composition.
2. Instrument Setup:
-
Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Infuse the working solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
3. Precursor Ion Identification:
-
Acquire a full scan mass spectrum (Q1 scan) to identify the protonated molecule [M+H]+ of this compound (expected at m/z 222).
4. Product Ion Identification:
-
Select the identified precursor ion (m/z 222) in Q1.
-
Perform a product ion scan by scanning Q3 to identify the major fragment ions. The collision energy can be ramped (e.g., 10-40 eV) to observe the fragmentation pattern.
5. Collision Energy Optimization:
-
For each of the most intense and selective product ions identified in the previous step, perform a collision energy optimization.
-
Set up a Multiple Reaction Monitoring (MRM) method for each precursor-product ion pair.
-
Create a series of experiments where the collision energy is varied in small increments (e.g., 2 eV steps) across a relevant range (e.g., 10-50 eV).
-
Monitor the signal intensity of the product ion at each collision energy level.
-
The collision energy that produces the maximum signal intensity should be selected as the optimal value for that transition.
6. Final Method Parameters:
-
Select the two most intense and specific transitions. The most intense transition is typically used for quantification, and the second most intense is used for confirmation.
-
Incorporate the optimized MRM transitions and collision energies into the final analytical method.
Visualizations
Caption: Experimental workflow for MS/MS parameter optimization.
Caption: Proposed fragmentation pathway for this compound.
References
- 1. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the ionization efficiency of Atrazine-13C3,15N3 in ESI and APCI sources.
Technical Support Center: Atrazine-13C3,15N3 Ionization Efficiency
Welcome to the technical support center for enhancing the ionization efficiency of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods using Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources.
Frequently Asked Questions (FAQs)
Q1: Which ionization source, ESI or APCI, is generally better for Atrazine analysis?
A: Both ESI and APCI can be used effectively for Atrazine analysis, but the choice depends on several factors, including sample matrix, desired sensitivity, and instrument configuration. Historically, triazines like Atrazine are considered more sensitive using APCI, especially in positive ion mode[1]. APCI is often favored for less polar molecules and can be less susceptible to matrix effects compared to ESI[2][3]. However, modern ESI sources are also highly effective, and the addition of mobile phase modifiers can significantly enhance Atrazine's signal[4][5]. ESI is also preferred for thermally fragile molecules, although Atrazine is generally stable under typical APCI conditions.
Q2: What is the primary ion expected for this compound in positive ion mode?
A: In both ESI and APCI positive ion modes, the primary ion observed for Atrazine and its isotopically labeled standard is the protonated molecule, [M+H]⁺. For this compound, this corresponds to an m/z that is higher than native Atrazine (exact mass ~215.1 g/mol ) by the number of isotopic labels. It is also possible to observe adducts, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, particularly in ESI, depending on the mobile phase composition and sample purity.
Q3: What are the best mobile phase additives for enhancing the Atrazine signal in ESI?
A: For positive mode ESI, acidic mobile phase additives are crucial for promoting protonation. The most commonly used and effective additives are formic acid (typically 0.1%) and ammonium formate (typically 5 mM). These additives provide a source of protons and ensure the mobile phase pH is low enough to facilitate efficient ionization of the basic triazine structure.
Q4: Can I use non-volatile buffers like phosphate buffers in my mobile phase?
A: No, non-volatile buffers such as phosphate or sulfate salts must be avoided in LC-MS applications. These salts will precipitate in the ion source, leading to rapid signal loss, source contamination, and potential instrument damage. Always use volatile mobile phase components like formic acid, acetic acid, ammonium formate, or ammonium acetate.
Q5: I am observing significant signal suppression. What are the likely causes and solutions?
A: Signal suppression, or matrix effect, is a common issue in LC-MS, especially with ESI. It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.
-
Causes: High concentrations of salts, endogenous compounds from complex matrices (e.g., food, soil), or formulation excipients.
-
Solutions:
-
Improve Sample Preparation: Implement more rigorous cleanup steps like solid-phase extraction (SPE) to remove interfering components.
-
Optimize Chromatography: Modify the LC gradient to better separate Atrazine from matrix components. Using a high-efficiency column, like a sub-2 µm particle size column, can improve peak resolution.
-
Dilute the Sample: A simple dilution can often reduce the concentration of interfering matrix components below a level where they cause significant suppression.
-
Switch Ionization Source: APCI can be less prone to matrix effects than ESI for certain compounds and matrices.
-
Use an Internal Standard: The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar suppression, allowing for accurate quantification.
-
Troubleshooting Guides
This section provides structured guidance for resolving specific common issues.
Issue 1: Low or No Signal for this compound
A sudden or persistent low signal can be frustrating. The following flowchart and guide provide a systematic approach to identify and resolve the issue.
Caption: A step-by-step flowchart for diagnosing the cause of low or absent analyte signal.
Detailed Steps:
-
Isolate the Mass Spectrometer: The first step is to determine if the issue lies with the LC or the MS. Perform a direct infusion of your this compound standard into the mass spectrometer, bypassing the LC system.
-
Strong Signal: If you see a strong, stable signal, the problem is with your LC system (connections, mobile phase, column) or the LC method settings. Proceed to step 2.
-
Weak/No Signal: If the signal is still poor, the issue is with the mass spectrometer's ion source, settings, or calibration. Proceed to step 3.
-
-
Troubleshoot the LC System:
-
Check for Leaks and Flow: Inspect all fittings for leaks. Ensure pumps are primed and delivering the correct, stable flow rate. An inconsistent flow will cause a highly variable or absent signal.
-
Verify Mobile Phase: Confirm that the mobile phase composition is correct, contains the necessary additives (e.g., 0.1% formic acid), and was freshly prepared. Old or incorrectly prepared mobile phases are a common source of problems.
-
Evaluate the Column: The LC column may be degraded or clogged. Try injecting a standard on a new, trusted column to see if the signal returns.
-
-
Troubleshoot the MS System:
-
Clean the Ion Source: A contaminated ion source is a very common cause of signal degradation. Follow the manufacturer's protocol to clean the spray shield, capillary, and sample cone.
-
Verify Source Parameters: Double-check that the correct method with optimized source parameters (gas flows, temperatures, voltages) is loaded. See the tables below for typical starting values.
-
Check Tune and Calibration: An out-of-date tune or mass calibration can cause the instrument to miss the target m/z. Perform a fresh tune and calibration according to your instrument's maintenance schedule.
-
Quantitative Data and Experimental Protocols
Tables of Optimized Source Parameters
The following tables provide typical starting parameters for optimizing Atrazine ionization. Note that optimal values are instrument-dependent and should be determined empirically.
Table 1: Recommended ESI Source Parameters (Positive Ion Mode)
| Parameter | Typical Starting Value | Reason for Optimization |
|---|---|---|
| Capillary Voltage | 3500 V | Controls the electric field for droplet charging. Too low results in poor ionization; too high can cause source instability. |
| Drying Gas Temp. | 200 - 350 °C | Aids in solvent evaporation. Higher temperatures improve desolvation but can cause thermal degradation for labile compounds. |
| Drying Gas Flow | 10 - 13 L/min | Removes solvent vapor. Higher flow enhances desolvation but can reduce sensitivity if set too high. |
| Nebulizer Pressure | 35 - 60 psig | Controls the formation of the aerosol spray. Higher pressure creates finer droplets, improving evaporation efficiency. |
| Cone/Fragmentor Voltage | 20 - 40 V | Potential applied to the first ion optic. Optimizes ion transmission and can induce in-source fragmentation if set too high. |
Table 2: Recommended APCI Source Parameters (Positive Ion Mode)
| Parameter | Typical Starting Value | Reason for Optimization |
|---|---|---|
| Corona Current | 4 - 5 µA | Initiates the chemical ionization cascade. Optimize for maximum stable signal for the protonated molecule. |
| Vaporizer Temp. | 250 - 400 °C | Critical for complete vaporization of the LC eluent and analyte. Atrazine requires a sufficiently high temperature for efficient gas-phase ionization. |
| Drying Gas Temp. | 300 - 350 °C | Assists in maintaining a high-temperature source region to prevent condensation. |
| Drying Gas Flow | 5 - 6 L/min | Helps sweep the source and remove neutral molecules. |
| Nebulizer Pressure | 30 - 60 psig | Assists in forming a fine aerosol for efficient vaporization. Optimum pressure often increases with LC flow rate. |
General Experimental Protocol for LC-MS/MS Analysis
This protocol provides a general methodology for the analysis of this compound.
Caption: A typical experimental workflow from sample preparation to final data analysis.
1. Sample Preparation:
-
For water samples, solid-phase extraction (SPE) using a graphitized carbon or C18 cartridge is effective for concentration and cleanup.
-
For food or soil matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is a common and effective approach.
2. LC Method:
-
Column: A C18 reversed-phase column is standard for Atrazine analysis (e.g., Agilent Poroshell 120 EC-C18, 3.0 x 150 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient starts at 95% A, ramps to 100% B over several minutes, holds, and then re-equilibrates.
-
Column Temperature: 30 - 35 °C.
3. MS/MS Method (MRM Mode):
-
Ionization Mode: Positive ESI or APCI.
-
Precursor Ion: The calculated m/z for the [M+H]⁺ ion of this compound.
-
Product Ions: Select at least two stable and intense fragment ions for quantification and confirmation. These are determined by infusing the standard and performing a product ion scan. For native Atrazine (m/z 216), common fragments include m/z 174 and 132. The corresponding fragments for the labeled standard will be shifted.
-
Optimization: Optimize collision energy for each MRM transition to maximize product ion signal. Optimize source parameters as detailed in the tables above.
References
- 1. Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. jfda-online.com [jfda-online.com]
- 4. lcms.cz [lcms.cz]
- 5. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Atrazine Analysis in Drinking Water: The Superiority of Atrazine-¹³C₃,¹⁵N₃ Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of atrazine in drinking water is a critical task. This guide provides an objective comparison of analytical method validation for atrazine analysis, focusing on the enhanced performance achieved by using a stable isotope-labeled internal standard, specifically Atrazine-¹³C₃,¹⁵N₃, versus traditional methods that either use no internal standard or other surrogates. The use of an isotopic internal standard is crucial for overcoming matrix effects and ensuring the highest accuracy and precision in analytical results.[1]
The Role of Internal Standards in Analytical Chemistry
In quantitative analysis, particularly with chromatography-mass spectrometry (GC-MS or LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Stable isotope-labeled standards, such as Atrazine-¹³C₃,¹⁵N₃, are considered the gold standard because they have nearly identical chemical and physical properties to the native analyte, ensuring they behave similarly during extraction, cleanup, and analysis, but are distinguishable by their mass.
Comparison of Analytical Approaches
The primary advantage of using an isotopically labeled internal standard like Atrazine-¹³C₃,¹⁵N₃ is the ability to perform isotope dilution mass spectrometry (IDMS). This technique provides higher accuracy and precision compared to methods relying on external calibration or other types of internal standards.
Method Performance Comparison
The following table summarizes typical performance data for atrazine analysis methods, comparing a method using Atrazine-¹³C₃,¹⁵N₃ as an internal standard with a conventional method without an internal standard and one using a deuterated internal standard. The data is a composite from various validated methods to illustrate the expected performance.
| Parameter | Method with Atrazine-¹³C₃,¹⁵N₃ (LC-MS/MS) | Method with Deuterated Atrazine-d₅ (GC-MS) | Method without Internal Standard (HPLC-UV) |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L | 0.02 - 0.1 µg/L | 0.1 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.1 µg/L | 0.05 - 0.2 µg/L | 0.3 - 1.0 µg/L |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 70 - 120% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Matrix Effect | Significantly Minimized | Minimized | Significant |
Data is synthesized from typical performance characteristics of the described methods.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of atrazine in drinking water.
Protocol 1: Atrazine Analysis using Atrazine-¹³C₃,¹⁵N₃ Internal Standard by LC-MS/MS (Based on EPA Method 536)
This method is a direct injection-liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedure for the determination of triazine pesticides and their degradates in drinking water.
1. Sample Preparation:
-
Collect 1 L of drinking water in a clean glass bottle.
-
Add ammonium acetate as a preservative.
-
To a 1 mL aliquot of the water sample, add a known concentration of Atrazine-¹³C₃,¹⁵N₃ internal standard solution.
2. Instrumentation (LC-MS/MS):
-
Liquid Chromatograph: A system capable of gradient elution.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water containing a buffer like ammonium acetate.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
3. Analytical Procedure:
-
Inject the prepared sample into the LC-MS/MS system.
-
Monitor the specific MRM transitions for both native atrazine and the Atrazine-¹³C₃,¹⁵N₃ internal standard.
-
Quantify the atrazine concentration using the ratio of the peak area of the native atrazine to that of the internal standard.
Protocol 2: Atrazine Analysis without Internal Standard by HPLC-UV
This method relies on external calibration for quantification.
1. Sample Preparation:
-
Collect 1 L of drinking water.
-
Perform a solid-phase extraction (SPE) to concentrate the atrazine. Condition a C18 SPE cartridge, pass the water sample through it, and then elute the atrazine with a suitable solvent like methanol or ethyl acetate.
-
Evaporate the eluate to a small volume and reconstitute in the mobile phase.
2. Instrumentation (HPLC-UV):
-
Liquid Chromatograph: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Detector: UV detector set at a wavelength where atrazine has maximum absorbance (around 220-230 nm).
3. Analytical Procedure:
-
Inject the prepared sample extract into the HPLC-UV system.
-
Prepare a series of calibration standards of atrazine and inject them to create a calibration curve.
-
Determine the concentration of atrazine in the sample by comparing its peak area to the calibration curve.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical advantage of using an isotopic internal standard.
References
A Comparative Guide to Atrazine-¹³C₃,¹⁵N₃ and Deuterated Atrazine as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of atrazine, a widely used herbicide, is crucial for environmental monitoring, food safety, and toxicological studies. The use of stable isotope-labeled internal standards is the gold standard for achieving reliable results in mass spectrometry-based methods, as they effectively compensate for matrix effects and variations in sample preparation and instrument response. This guide provides an objective comparison between two commonly used internal standards for atrazine analysis: Atrazine-¹³C₃,¹⁵N₃ and deuterated atrazine (typically Atrazine-d5).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical workflow. This "internal standard" is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation. Because the internal standard has a different mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the internal standard, accurate quantification can be achieved, as any losses or variations during the analytical process will affect both compounds equally.
Comparison of Atrazine-¹³C₃,¹⁵N₃ and Deuterated Atrazine
The choice between a ¹³C,¹⁵N-labeled and a deuterated internal standard can significantly impact the quality and reliability of analytical data. The key differences lie in their isotopic stability and chromatographic behavior.
| Feature | Atrazine-¹³C₃,¹⁵N₃ | Deuterated Atrazine (Atrazine-d5) |
| Isotopic Stability | High. ¹³C and ¹⁵N isotopes are stable and not susceptible to exchange with protons from the solvent or matrix.[1] | Lower. Deuterium atoms can sometimes exchange with hydrogen atoms, especially at labile positions on the molecule, which can compromise the accuracy of quantification.[1] |
| Chromatographic Co-elution | Excellent. The mass difference due to ¹³C and ¹⁵N substitution has a negligible effect on the physicochemical properties, resulting in near-perfect co-elution with the native analyte. | Good, but potential for slight retention time shifts. The difference in bond strength between C-D and C-H can sometimes lead to chromatographic separation from the native analyte, which can be problematic if matrix effects vary across the peak.[2] |
| Mass Difference | Sufficient mass shift from the native analyte to avoid isotopic crosstalk. | Provides a clear mass shift for detection. |
| Potential for Isotopic Contribution | Minimal risk of contribution to the native analyte's signal. | Natural abundance of isotopes in the analyte can potentially contribute to the signal of the deuterated standard, though this is generally minor. |
| Cost | Generally higher due to more complex synthesis. | Often more readily available and less expensive. |
Experimental Data
The following tables summarize validation data from studies utilizing either deuterated atrazine or ¹³C-labeled atrazine as internal standards for the analysis of atrazine in water samples. It is important to note that this data is collated from different studies and direct head-to-head comparisons under identical experimental conditions are limited in the published literature.
Table 1: Performance Data for Deuterated Atrazine (Atrazine-d5) as an Internal Standard
| Matrix | Method | Recovery (%) | RSD (%) | LOD/LOQ | Citation |
| Surface Water | GC/MS | 94 | < 5 | LOD: 0.02 µg/L | |
| Water | GC/ITMS | Not specified | < 5 | MDL: 38 ppt | |
| Drinking Water | LC-MS/MS | Not specified | Not specified | Calibration range: 0.25–5.0 ng/mL | |
| Human Seminal Plasma | LC-ESI-MS/MS | 90.9 (DEA), 92.1 (DIA) | Not specified | LOQ: 500-700 pg/mL |
RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification, MDL: Method Detection Limit, GC/MS: Gas Chromatography/Mass Spectrometry, GC/ITMS: Gas Chromatography/Ion Trap Mass Spectrometry, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry, LC-ESI-MS/MS: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry, DEA: Deethylatrazine, DIA: Deisopropylatrazine.
Table 2: Performance Data for ¹³C-Labeled Atrazine as an Internal Standard
| Matrix | Method | Recovery (%) | Uncertainty (%) | LOQ | Citation |
| Groundwater | SPE-LC-MS/MS | Not specified | < 20 | 20 ng/L |
SPE: Solid Phase Extraction, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry, LOQ: Limit of Quantification.
Experimental Protocols
Below are generalized experimental protocols for the analysis of atrazine in water samples using either deuterated or ¹³C-labeled internal standards.
Protocol 1: Atrazine Analysis in Water using Deuterated Atrazine Internal Standard (Based on GC/MS)
-
Sample Preparation:
-
Collect a 1 L water sample.
-
Fortify the sample with a known amount of Atrazine-d5 internal standard solution.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to extract atrazine and the internal standard.
-
Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the eluate to a final volume of 1 mL.
-
-
GC/MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC/MS system.
-
Use a suitable capillary column for chromatographic separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both atrazine and Atrazine-d5.
-
-
Quantification:
-
Calculate the peak area ratio of atrazine to Atrazine-d5.
-
Determine the concentration of atrazine in the sample using a calibration curve prepared with standards containing known concentrations of atrazine and a constant concentration of Atrazine-d5.
-
Protocol 2: Atrazine Analysis in Groundwater using ¹³C-Labeled Atrazine Internal Standard (Based on SPE-LC-MS/MS)
-
Sample Preparation:
-
Filter a 2 mL water sample through a 0.2 µm filter.
-
Spike the filtered sample with Atrazine Ring-¹³C₃ internal standard.
-
-
On-line SPE-LC-MS/MS Analysis:
-
Inject the prepared sample into an on-line SPE-LC-MS/MS system.
-
Use a suitable SPE cartridge (e.g., PLRP-s) for pre-concentration.
-
Elute the analytes from the SPE cartridge directly onto the analytical LC column.
-
Perform chromatographic separation using a suitable mobile phase gradient.
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Calculate the peak area ratio of atrazine to Atrazine Ring-¹³C₃.
-
Determine the concentration of atrazine in the sample using a calibration curve prepared with standards containing known concentrations of atrazine and a constant concentration of Atrazine Ring-¹³C₃.
-
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for using Atrazine-¹³C₃,¹⁵N₃ and deuterated atrazine as internal standards.
Caption: Workflow for Atrazine Analysis using Deuterated Internal Standard.
Caption: Workflow for Atrazine Analysis using ¹³C,¹⁵N-Labeled Internal Standard.
Conclusion and Recommendations
Both Atrazine-¹³C₃,¹⁵N₃ and deuterated atrazine can serve as effective internal standards for the quantification of atrazine. However, for applications demanding the highest level of accuracy and reliability, Atrazine-¹³C₃,¹⁵N₃ is the superior choice . The key advantages of ¹³C,¹⁵N-labeling are the exceptional isotopic stability, which eliminates the risk of back-exchange, and the near-perfect co-elution with the native analyte, which ensures the most effective compensation for matrix effects.
Deuterated atrazine offers a more cost-effective alternative and can provide acceptable performance for many routine applications. However, researchers should be mindful of the potential for isotopic exchange and chromatographic shifts, and method validation should carefully assess these factors. When using deuterated standards, it is crucial to ensure that the deuterium labels are placed on non-exchangeable positions of the molecule.
Ultimately, the selection of the internal standard should be based on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. For regulatory compliance and in complex matrices where significant matrix effects are anticipated, the investment in an Atrazine-¹³C₃,¹⁵N₃ internal standard is highly recommended to ensure the highest data quality.
References
Inter-laboratory Study for the Validation of Atrazine Quantification Methods: A Comparative Guide
Comparison of Atrazine Quantification Methods
The selection of an appropriate analytical method for atrazine quantification depends on various factors, including the sample matrix, required sensitivity, and the number of samples to be analyzed. The following table summarizes the performance of common atrazine quantification methods based on inter-laboratory validation data.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Throughput | Cost per Sample |
| GC-MS | 0.0263 - 0.0361 mg/kg[1] | 0.0042 - 5x10⁻⁶ mg/L[1] | 85 - 117[1] | < 15 | Medium | High |
| LC-MS/MS | 0.0013 mg/kg[1] | 0.0042 mg/kg[1] | 82.5 | < 10 | High | High |
| HPLC-UV/DAD | 0.0014 mg/L | 0.0016 mg/L | 90 - 105 | < 15 | High | Medium |
| ELISA | 0.05 - 0.1 µg/L | 0.1 - 0.2 µg/L | 80 - 120 | < 20 | Very High | Low |
| SPME-GC | 4 - 24 ng/L | - | - | 10 - 17 (reproducibility) | Medium | Medium |
Experimental Protocols
Detailed methodologies for the key atrazine quantification techniques are outlined below. These protocols are generalized from various sources and should be optimized for specific laboratory conditions and sample matrices.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Water samples are typically pre-concentrated using solid-phase extraction (SPE) with C18 cartridges.
-
Soil samples are extracted with an organic solvent such as methanol or a mixture of acetonitrile and water.
-
The extracts are then concentrated and may require derivatization to improve volatility for GC analysis.
-
-
GC-MS Analysis:
-
An aliquot of the prepared sample is injected into the GC system.
-
Separation is achieved on a capillary column (e.g., RTX-5).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification is based on the peak area of the characteristic atrazine ions compared to a calibration curve.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for sample extraction from various matrices like corn, soil, and water.
-
The initial extract is cleaned up using dispersive solid-phase extraction (d-SPE).
-
-
LC-MS/MS Analysis:
-
The final extract is injected into the HPLC system.
-
Chromatographic separation is performed on a C18 column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for atrazine and its metabolites.
-
Quantification is achieved using an internal standard and a calibration curve.
-
3. High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD)
-
Sample Preparation:
-
Stir bar sorptive extraction (SBSE) can be used for preconcentration of atrazine from aqueous samples.
-
Alternatively, solid-phase extraction (SPE) is a common technique.
-
-
HPLC Analysis:
-
The extract is injected into the HPLC system.
-
Separation is typically carried out on a C18 column with a mobile phase of acetonitrile and water.
-
Atrazine is detected by its UV absorbance, usually at around 220 nm.
-
Quantification is performed by comparing the peak area to a calibration curve.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Assay Principle:
-
ELISA is a competitive immunoassay where atrazine in the sample competes with a labeled atrazine conjugate for binding to a limited number of anti-atrazine antibody sites.
-
-
Procedure:
-
Samples and standards are added to microtiter plate wells coated with anti-atrazine antibodies.
-
An atrazine-enzyme conjugate is added.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate is added, which develops a color in the presence of the enzyme. The intensity of the color is inversely proportional to the atrazine concentration.
-
The absorbance is read using a microplate reader, and the concentration is determined from a standard curve.
-
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory study to validate an analytical method for atrazine quantification.
Caption: Workflow of an inter-laboratory study for method validation.
This guide provides a foundational understanding of the methods available for atrazine quantification and the process of their validation. For specific applications, it is crucial to consult the original research and validation reports to ensure the chosen method meets all regulatory and quality requirements.
References
The Gold Standard in Atrazine Analysis: A Comparative Guide to Atrazine-¹³C₃,¹⁵N₃ for Enhanced Quality Control
For researchers, scientists, and drug development professionals engaged in the precise quantification of atrazine, the choice of an appropriate internal standard is paramount for ensuring data accuracy and reliability. This guide provides an objective comparison of Atrazine-¹³C₃,¹⁵N₃ with other common analytical standards, supported by established principles of isotope dilution mass spectrometry. We detail experimental protocols and underscore the superior performance of multiply-labeled standards in mitigating matrix effects and improving analytical precision.
Atrazine, a widely used herbicide, is a frequent target of environmental and food safety monitoring. Its accurate quantification is often complicated by complex sample matrices that can lead to ion suppression or enhancement in mass spectrometry-based methods. The use of a stable isotopically labeled (SIL) internal standard is a well-established technique to compensate for these matrix effects and other sources of analytical variability. Atrazine-¹³C₃,¹⁵N₃, a certified reference material (CRM), represents a state-of-the-art tool for achieving the highest level of accuracy in atrazine analysis.
Comparison of Internal Standards for Atrazine Analysis
The ideal internal standard should co-elute with the analyte of interest and exhibit identical behavior during sample preparation and ionization. While various types of internal standards are used, SIL analogues of the analyte are considered the gold standard. The following table compares Atrazine-¹³C₃,¹⁵N₃ with other commonly used internal standards for atrazine quantification.
| Internal Standard Type | Example(s) | Key Advantages | Key Disadvantages |
| Multiply Stable Isotope Labeled | Atrazine-¹³C₃,¹⁵N₃ | - Co-elutes perfectly with native atrazine.- Highest mass difference minimizes isotopic crosstalk.- Identical extraction recovery and ionization response to the analyte, providing the most accurate correction for matrix effects.[1][2]- Not naturally present in samples. | - Higher cost compared to other standards. |
| Deuterated | Atrazine-d₅ | - Co-elutes closely with native atrazine.- Provides good correction for matrix effects in many applications.[3][4][5]- Lower cost than multiply-labeled standards. | - Potential for isotopic exchange (H/D exchange) under certain conditions.- Chromatographic separation from the native analyte can sometimes occur (isotope effect), leading to differential matrix effects. |
| Structurally Similar Compound | Propazine, Terbuthylazine | - Low cost.- Readily available. | - Does not co-elute with atrazine.- Different extraction recovery and ionization efficiency compared to atrazine.- Cannot effectively compensate for analyte-specific matrix effects. |
| No Internal Standard (External Calibration) | Not Applicable | - Simplest and least expensive approach. | - Highly susceptible to matrix effects, leading to inaccurate quantification.- Does not account for variations in sample preparation or instrument response.- Generally not suitable for complex matrices. |
The Superiority of Multiply-Labeled Standards
The use of an internal standard labeled with multiple stable isotopes, such as Atrazine-¹³C₃,¹⁵N₃, offers distinct advantages over deuterated or singly-labeled standards. The incorporation of both ¹³C and ¹⁵N isotopes results in a significant mass shift from the native atrazine molecule, virtually eliminating the risk of isotopic cross-contamination. Furthermore, the chemical properties of ¹³C and ¹⁵N labeled compounds are nearly identical to their native counterparts, ensuring that they behave identically during extraction, chromatography, and ionization. This leads to a more accurate and precise correction for any analyte loss or matrix-induced signal suppression or enhancement.
Experimental Protocol: Quantification of Atrazine in Water by LC-MS/MS using Atrazine-¹³C₃,¹⁵N₃
This section details a typical experimental workflow for the analysis of atrazine in water samples using Atrazine-¹³C₃,¹⁵N₃ as an internal standard.
1. Sample Preparation
-
Collect water samples in clean, amber glass bottles.
-
To a 100 mL aliquot of the water sample, add a known concentration of Atrazine-¹³C₃,¹⁵N₃ internal standard solution (e.g., 100 ng/L).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and internal standard.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the atrazine and Atrazine-¹³C₃,¹⁵N₃ from the cartridge with an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 1 mL of methanol/water, 50:50 v/v).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate atrazine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both atrazine and Atrazine-¹³C₃,¹⁵N₃.
-
Atrazine: e.g., m/z 216.1 → 174.1
-
Atrazine-¹³C₃,¹⁵N₃: e.g., m/z 222.1 → 179.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
3. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of atrazine to the peak area of Atrazine-¹³C₃,¹⁵N₃ against the concentration of atrazine standards.
-
Calculate the concentration of atrazine in the unknown samples using the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Atrazine's Signaling Pathway: Endocrine Disruption
Atrazine is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the normal functioning of the hormonal system. Its primary mechanism of action involves the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.
Atrazine exposure can lead to altered signaling in the hypothalamus, affecting the release of gonadotropin-releasing hormone (GnRH). This, in turn, disrupts the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, ultimately impacting the production of sex hormones in the gonads.
Conclusion
For high-stakes applications requiring the utmost confidence in analytical results, Atrazine-¹³C₃,¹⁵N₃ stands out as the superior choice for an internal standard in atrazine analysis. Its use, as part of a validated LC-MS/MS method, ensures the most effective compensation for matrix effects and other analytical variables, leading to highly accurate and reproducible data. While the initial investment may be higher than for other standards, the enhanced data quality and reliability justify its use in critical research, regulatory monitoring, and drug development settings.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Revolutionizing Atrazine Detection: A Comparative Analysis of Solid-Phase Extraction Sorbents
A deep dive into the extraction efficiencies of various Solid-Phase Extraction (SPE) sorbents for the herbicide atrazine reveals significant performance differences critical for researchers in environmental science and drug development. This guide provides a comprehensive comparison of commonly used and novel sorbents, supported by experimental data, to aid in the selection of the most effective materials for atrazine analysis.
The robust and widespread use of atrazine has led to its persistence in various environmental matrices, necessitating sensitive and selective analytical methods for its detection. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for atrazine analysis, and the choice of sorbent material is paramount to achieving high recovery and accuracy. This comparative guide examines the performance of several key SPE sorbents: traditional reversed-phase materials like octadecyl-bonded silica (C18), polymeric sorbents, graphitized carbon black (GCB), and the highly selective molecularly imprinted polymers (MIPs).
Performance Benchmarking: Atrazine Recovery Rates
The efficiency of an SPE sorbent is primarily evaluated by its ability to retain the analyte of interest from a sample matrix and then release it during the elution step, a measure known as percent recovery. The following table summarizes the atrazine recovery rates achieved with different SPE sorbents across various studies.
| SPE Sorbent | Sample Matrix | Atrazine Recovery (%) | Reference |
| Molecularly Imprinted Polymer (MIP) | Spiked Lake Water | 94.4 - 101.9 | [1] |
| Molecularly Imprinted Polymer (MIP) | Spiked Water | 94 - 99 | [2][3] |
| Molecularly Imprinted Polymer (MIP) | Spiked Beef Liver Homogenates | 88.7 | [4] |
| Molecularly Imprinted Polymer (MISPE) | Spiked Drinking Water | > 90 | [5] |
| Octadecyl-bonded Silica (C18) | Spiked Lake Water | 86.4 - 94.8 | |
| Octadecyl-bonded Silica (C18) | Spiked Cannabis Bud | 91.6 - 96.9 | |
| Octadecyl-bonded Silica (C18) | Water Samples | 82.5 - 107.6 | |
| Graphitized Carbon Black (GCB) | Reagent & Soil Pore Water | 94 - 97 (mean) | |
| Polymeric (Oasis HLB & Strata X) | Groundwater | > 70 (average) |
The data clearly indicates that molecularly imprinted polymers consistently provide the highest and most reliable recovery rates for atrazine across different sample types. This is attributed to the specific recognition sites created within the polymer structure that are complementary to the atrazine molecule in shape, size, and functionality. While traditional C18 sorbents offer good performance, their efficiency can be slightly lower and more variable. Polymeric sorbents like Oasis HLB and Strata X also demonstrate high recovery rates, often superior to C18 for a broad range of pesticides.
The General Workflow of Atrazine Extraction
The process of Solid-Phase Extraction for atrazine, irrespective of the sorbent used, follows a standardized multi-step procedure. This workflow is designed to isolate and concentrate the analyte from the sample matrix while removing interfering substances.
Detailed Experimental Protocols
For researchers looking to replicate or adapt these methods, detailed experimental protocols are crucial. Below are representative procedures for atrazine extraction using different SPE sorbents.
Molecularly Imprinted Polymer (MIP) SPE Protocol
Molecularly Imprinted Polymers are synthesized to have specific cavities for atrazine, leading to high selectivity.
-
Polymer Synthesis: Atrazine (the template molecule) is dissolved in a porogenic solvent with a functional monomer (e.g., methacrylic acid), a cross-linker (e.g., ethylene glycol dimethacrylate), and an initiator. Polymerization is then initiated, typically by heat or UV radiation. After polymerization, the atrazine template is removed, leaving behind specific recognition sites.
-
Cartridge Packing: The synthesized MIP particles are ground, sieved, and packed into empty SPE cartridges.
-
Conditioning: The MIP cartridge is typically conditioned with a small volume of the elution solvent followed by the sample solvent to activate the polymer.
-
Sample Loading: The pre-treated sample is passed through the cartridge at a controlled flow rate.
-
Washing: A specific washing solvent is used to remove non-specifically bound compounds while leaving the atrazine retained in the polymer cavities.
-
Elution: Atrazine is eluted from the MIP using a solvent that disrupts the interactions between atrazine and the polymer. The eluate is then collected for analysis.
Reversed-Phase (C18) SPE Protocol
C18 is a nonpolar sorbent that retains atrazine from a polar matrix through hydrophobic interactions.
-
Conditioning: The C18 cartridge is first conditioned with a water-miscible organic solvent like methanol to wet the bonded phase, followed by water or a buffer to prepare the sorbent for the aqueous sample.
-
Sample Loading: The aqueous sample, often acidified to ensure atrazine is in a non-ionized form, is loaded onto the cartridge.
-
Washing: A polar solvent, such as water or a low percentage of organic solvent in water, is used to wash away polar interferences.
-
Elution: Atrazine is eluted with a nonpolar organic solvent like ethyl acetate or methanol. The eluate is then typically evaporated and reconstituted in a suitable solvent for chromatographic analysis.
Graphitized Carbon Black (GCB) SPE Protocol
GCB is a nonporous sorbent with a high affinity for planar molecules like atrazine.
-
Conditioning: The GCB cartridge is sequentially conditioned with dichloromethane, a dichloromethane/methanol mixture, methanol, and finally HPLC-grade water.
-
Sample Loading: The water sample is pumped through the conditioned cartridge at a specific flow rate.
-
Drying: The cartridge is dried under a vacuum to remove residual water.
-
Elution: The retained analytes are eluted first with ethyl acetate, followed by a dichloromethane/methanol mixture. The combined fractions are then prepared for analysis.
Conclusion
The selection of an SPE sorbent for atrazine extraction is a critical decision that directly impacts the quality and reliability of analytical results. Molecularly imprinted polymers demonstrate superior performance, offering high selectivity and recovery rates, making them an excellent choice for complex matrices or when trace-level detection is required. Traditional C18 sorbents remain a viable and cost-effective option for routine analysis of less complex samples. Polymeric and graphitized carbon black sorbents also present strong alternatives, with their own specific advantages in terms of capacity and selectivity for a range of compounds. Researchers should consider the specific requirements of their analysis, including the sample matrix, required limits of detection, and available resources, when selecting the most appropriate SPE sorbent for atrazine extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MOLECULAR IMPRINTED SOLID PHASE EXTRACTION FOR DETERMINATION OF ATRAZINE IN ENVIRONMENTAL SAMPLES | Koohpaei | Journal of Environmental Health Science & Engineering [ijehse.tums.ac.ir]
Cross-Validation of LC-MS/MS and GC-MS Methods for Atrazine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of atrazine, a widely used herbicide, is critical for environmental monitoring, food safety, and toxicological studies. Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of the performance of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Performance Characteristics: A Quantitative Comparison
The choice between LC-MS/MS and GC-MS for atrazine analysis often depends on the specific requirements of the study, including the sample matrix, desired sensitivity, and sample throughput. The following table summarizes key quantitative performance metrics for each method, compiled from various validation studies.
| Performance Metric | LC-MS/MS | GC-MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.03 - 0.6 µg/kg | 0.002 - 0.6 µg/kg[1] |
| Limit of Quantification (LOQ) | 0.10 ppb | 0.10 ppb[2] |
| Accuracy (Mean Recovery %) | 94% - 96%[3] | 85% - 113.1%[2][4] |
| Precision (RSD %) | <20% | <20% |
| Sample Preparation | Often simpler, direct injection possible | May require derivatization for polar metabolites |
| Throughput | Generally higher | Can be lower due to longer run times |
| Compound Amenability | Broader range, including polar metabolites | Ideal for volatile and semi-volatile compounds |
Experimental Workflows
The analytical workflow for atrazine analysis by both LC-MS/MS and GC-MS involves several key stages, from sample preparation to data acquisition and analysis. The following diagram illustrates a typical workflow for both methods.
Detailed Experimental Protocols
Below are representative protocols for the analysis of atrazine in water samples using both LC-MS/MS and GC-MS. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.
LC-MS/MS Method for Atrazine in Water
This method is adapted from EPA Method 536.0 and is suitable for the direct analysis of atrazine and its degradation products in drinking water without extensive sample preparation.
1. Sample Preparation:
-
Allow water samples to equilibrate to room temperature.
-
If particulates are present, centrifuge the sample.
-
For direct injection, a simple dilution may be sufficient. For example, transfer 800 µL of 5/95 (v/v) methanol/HPLC grade water to an autosampler vial and add 200 µL of the water sample.
-
To prevent microbial degradation and for pH adjustment, add ammonium acetate to a final concentration of 20 mM.
-
Spike the sample with an appropriate internal standard, such as atrazine-d5, to a final concentration of 5 ng/mL.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 400 µL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 45°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
GC-MS Method for Atrazine in Water
This protocol is based on established EPA methods such as 508.1 and 525.2 and often involves a sample concentration step.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Adjust the pH of a 500-1000 mL water sample to neutral.
-
Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the atrazine from the cartridge with a suitable solvent like ethyl acetate.
-
Concentrate the eluent under a gentle stream of nitrogen.
-
Add an internal standard, such as phenanthrene-d10.
2. GC-MS Instrumentation and Conditions:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms.
-
Injection: Splitless injection.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp at 6°C/min to 280°C and hold for 5.67 minutes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantitation, monitor characteristic ions of atrazine (e.g., m/z 200, 215).
Conclusion
Both LC-MS/MS and GC-MS are highly capable and reliable techniques for the analysis of atrazine.
LC-MS/MS offers several advantages, including:
-
Broader Scope: It is particularly well-suited for a wider range of pesticides, including the more polar and thermally labile compounds, without the need for derivatization.
-
Higher Throughput: The potential for simpler sample preparation, such as direct injection, can lead to faster analysis times.
-
Excellent Sensitivity: Modern LC-MS/MS instruments provide outstanding sensitivity and selectivity.
GC-MS remains a robust and widely used technique, especially for:
-
Volatile and Semi-Volatile Compounds: It provides excellent separation and detection for compounds that are amenable to gas chromatography.
-
Established Methods: A large number of validated and official methods for pesticide analysis are based on GC-MS.
The ultimate choice of method will depend on the specific analytical goals, the nature of the sample matrix, the availability of instrumentation, and the number of samples to be analyzed. For broad-spectrum pesticide screening that includes atrazine and its more polar metabolites, LC-MS/MS is often the preferred technique. For targeted analysis of atrazine in cleaner matrices where high throughput is not the primary concern, GC-MS provides a reliable and cost-effective solution. Cross-validation between the two methods can be a valuable exercise to ensure data accuracy and robustness, particularly in regulatory and research settings.
References
Performance Evaluation of Atrazine-¹³C₃,¹⁵N₅ in Diverse Environmental Matrices: A Comparative Guide
This guide offers a comprehensive comparison of Atrazine-¹³C₃,¹⁵N₅'s performance as an internal standard against other alternatives for the analysis of atrazine in various environmental matrices. The information is tailored for researchers, scientists, and professionals in drug development, presenting supporting experimental data, detailed methodologies, and visual representations of key processes.
The use of stable isotope-labeled internal standards is a well-established technique to enhance the accuracy and precision of quantitative analysis, particularly in complex matrices. Atrazine-¹³C₃,¹⁵N₅, with its multiple isotopic labels on both the carbon and nitrogen atoms of the triazine ring, offers a high degree of mass differentiation from the native atrazine. This characteristic is advantageous in minimizing potential isobaric interferences and improving the reliability of quantification by isotope dilution mass spectrometry.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is critical for accurate quantification in trace analysis. While Atrazine-¹³C₃,¹⁵N₅ is a highly effective internal standard, other isotopically labeled analogs, such as deuterated atrazine (Atrazine-d5), are also commonly employed. The following tables summarize the performance characteristics of these internal standards based on data from various studies. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a collation from different analytical methods and matrices.
Table 1: Performance of Atrazine Internal Standards in Water Matrix Analysis
| Internal Standard | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (ng/L) | Citation |
| Atrazine-¹³C₃ | LC-MS/MS | - | - | 20 | [1] |
| Atrazine-d5 | GC/MS | Accuracy: < 15% error | < 5 | 38 | [2] |
| Atrazine-d5 | LC-MS/MS | - | - | - | [3] |
Note: Data for Atrazine-¹³C₃,¹⁵N₅ was not explicitly found in the search results. The table includes data for a closely related standard, Atrazine-¹³C₃, to provide a relevant comparison. The performance of Atrazine-¹³C₃,¹⁵N₅ is expected to be comparable or superior due to the additional nitrogen labels.
Table 2: Performance of Atrazine Internal Standards in Soil Matrix Analysis
| Internal Standard | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) | Citation |
| Atrazine-d5 | GC-MS | - | - | - | [4] |
| (No IS mentioned) | GC-TOF-MS | 87.9 (at 10 ppm) | 4.6 | - | [5] |
| (No IS mentioned) | GC-MS | 77.1 - 96.7 | - | - |
Note: Specific performance data for Atrazine-¹³C₃,¹⁵N₅ in soil was not available in the search results. The table provides data for methods using a deuterated internal standard or without a specified internal standard for context.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following are representative protocols for the analysis of atrazine in water and soil matrices, incorporating the use of isotopically labeled internal standards.
Analysis of Atrazine in Water by LC-MS/MS
This method is suitable for the quantification of atrazine in groundwater and surface water samples.
1. Sample Preparation and Extraction:
-
Filter water samples (e.g., 2 mL) through a 0.2 µm filter.
-
Spike the filtered sample with a known concentration of Atrazine-¹³C₃,¹⁵N₅ internal standard solution.
-
Perform online Solid Phase Extraction (SPE) using a suitable cartridge (e.g., PLRP-s) for sample pre-concentration.
-
Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol) in backflush mode directly into the LC system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: Dependent on the online SPE setup.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both native atrazine and Atrazine-¹³C₃,¹⁵N₅.
-
3. Quantification:
-
Calculate the concentration of atrazine by isotope dilution, using the ratio of the peak area of the native atrazine to the peak area of the Atrazine-¹³C₃,¹⁵N₅ internal standard.
Analysis of Atrazine in Soil by GC-MS
This protocol is designed for the determination of atrazine residues in soil samples.
1. Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh a representative portion of the soil sample (e.g., 10 g).
-
Spike the soil sample with a known amount of Atrazine-¹³C₃,¹⁵N₅ internal standard.
-
Extract the atrazine and the internal standard from the soil using a suitable solvent system (e.g., acetonitrile/water) via methods such as pressurized liquid extraction (PLE) or sonication.
-
Centrifuge and collect the supernatant.
-
Clean up the extract using dispersive solid-phase extraction (dSPE) with appropriate sorbents to remove matrix interferences.
2. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless or pulsed splitless injection.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of atrazine from other matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
Ions to Monitor: Select characteristic ions for both native atrazine and Atrazine-¹³C₃,¹⁵N₅.
-
3. Quantification:
-
Quantify the atrazine concentration using the isotope dilution method, based on the response ratio of the native analyte to the labeled internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of atrazine in environmental samples using an isotopically labeled internal standard.
Caption: General workflow for atrazine analysis.
Atrazine Degradation Pathway
Atrazine undergoes degradation in the environment through various biotic and abiotic processes. The following diagram illustrates a common microbial degradation pathway for atrazine.
Caption: Microbial degradation pathway of atrazine.
References
- 1. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
A Researcher's Guide to Selecting the Optimal Analytical Column for Atrazine and Metabolite Separation
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate separation and quantification of atrazine and its metabolites are paramount. The choice of analytical column is a critical factor that dictates the resolution, sensitivity, and overall success of the analysis. This guide provides a comprehensive comparison of different analytical columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for your specific application.
Atrazine, a widely used herbicide, undergoes degradation in the environment and metabolism in biological systems, leading to the formation of various byproducts. The most commonly monitored metabolites include deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochloroatrazine (DDA). Due to their varying polarities and structural similarities, achieving baseline separation of these compounds from the parent atrazine and from each other presents a significant analytical challenge. This guide focuses on the performance of commonly used reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) columns.
Comparative Analysis of Analytical Columns
The selection of an appropriate analytical column is crucial for the successful separation of atrazine and its metabolites. The most common stationary phases for this application are C18, Phenyl-Hexyl, and polar-embedded columns. Each of these phases offers distinct selectivity and retention characteristics.
C18 (Octadecylsilane) Columns
C18 columns are the most widely used reversed-phase columns due to their high hydrophobicity and broad applicability.[1] Separation on C18 columns is primarily driven by hydrophobic interactions between the nonpolar analytes and the C18 alkyl chains.
Performance Characteristics:
-
Retention: Generally provides strong retention for the relatively nonpolar atrazine. The more polar metabolites, such as DEA, DIA, and DDA, will have shorter retention times.
-
Selectivity: Can provide good separation between atrazine and its mono-dealkylated metabolites (DEA and DIA). However, resolving the more polar metabolites from each other and from matrix interferences can sometimes be challenging.
Phenyl-Hexyl Columns
Phenyl-Hexyl columns have a stationary phase that contains a phenyl group linked to the silica surface by a hexyl chain. This provides a mixed-mode separation mechanism involving both hydrophobic and π-π interactions.[2] The presence of the phenyl ring allows for specific interactions with analytes containing aromatic rings, such as the triazine ring of atrazine and its metabolites.
Performance Characteristics:
-
Retention: The retention on a Phenyl-Hexyl column is influenced by both the hydrophobicity of the analyte and its ability to engage in π-π stacking with the phenyl rings of the stationary phase. This can lead to different elution orders compared to a C18 column.
-
Selectivity: Often provides unique selectivity for aromatic and unsaturated compounds.[2] This can be advantageous for separating the triazine ring-containing atrazine and its metabolites from complex matrices. The π-π interactions can enhance the resolution between structurally similar metabolites.
Polar-Embedded Columns
Polar-embedded columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain of the stationary phase. This design alters the surface chemistry, making the stationary phase more hydrophilic and providing alternative separation mechanisms.[3][4]
Performance Characteristics:
-
Retention: These columns generally exhibit lower hydrophobic retention compared to traditional C18 phases. This can be beneficial for retaining and separating the more polar metabolites of atrazine.
-
Selectivity: The embedded polar group can interact with analytes through hydrogen bonding and dipole-dipole interactions, leading to unique selectivity for polar compounds. This can improve the separation of the polar metabolites DEA, DIA, and DDA. These columns are also more compatible with highly aqueous mobile phases, which can be necessary for retaining very polar analytes.
Data Presentation: Performance Comparison
The following table summarizes the chromatographic performance of different analytical columns for the separation of atrazine and its key metabolites based on data from various studies. It is important to note that direct comparison of retention times across different studies can be challenging due to variations in experimental conditions. However, the relative elution order and reported performance provide valuable insights into the selectivity of each column type.
| Column Type | Analyte | Retention Time (min) | Observations |
| C18 | Atrazine | 10.2 | Good retention and peak shape. |
| Deethylatrazine (DEA) | 7.5 | Elutes earlier than atrazine due to increased polarity. | |
| Deisopropylatrazine (DIA) | 8.1 | Elutes between DEA and atrazine. | |
| Diaminochloroatrazine (DDA) | 5.3 | The most polar metabolite, elutes earliest. | |
| Phenyl-Hexyl | Atrazine | 9.5 | Retention influenced by both hydrophobicity and π-π interactions. |
| Deethylatrazine (DEA) | 7.0 | Different selectivity compared to C18 may improve resolution. | |
| Deisopropylatrazine (DIA) | 7.8 | Alternative elution profile can be beneficial in complex matrices. | |
| Diaminochloroatrazine (DDA) | 4.9 | Good for separating aromatic analytes. | |
| Polar-Embedded | Atrazine | 8.5 | Reduced hydrophobic retention compared to C18. |
| Deethylatrazine (DEA) | 6.5 | Enhanced retention and separation of polar metabolites. | |
| Deisopropylatrazine (DIA) | 7.2 | Good peak shapes for polar analytes. | |
| Diaminochloroatrazine (DDA) | 4.5 | Suitable for methods using highly aqueous mobile phases. |
Note: The retention times presented are illustrative and collated from multiple sources with varying experimental conditions. They should be used for comparative purposes to understand the general elution patterns on different column chemistries.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for the analysis of atrazine and its metabolites using different analytical columns.
Method 1: UPLC-MS/MS with a C18 Column
This method is suitable for the sensitive and selective quantification of atrazine and its metabolites in complex matrices like soil or water.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm particle size)
-
Mobile Phase:
-
A: 0.3 g/L ammonium formate in water
-
B: Methanol
-
-
Gradient: 80% A, decreasing linearly to 15% A over 11 minutes
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: 5 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for each analyte.
Method 2: HPLC-DAD with a Phenyl-Hexyl Column
This method is a robust approach for routine monitoring of atrazine and its metabolites, particularly when enhanced selectivity for aromatic compounds is required.
-
Column: Phenyl-Hexyl column (e.g., Luna Phenyl-Hexyl, 150 mm × 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 20 mM Potassium phosphate buffer (pH 2.5)
-
B: Acetonitrile
-
-
Isocratic Elution: 50:50 (v/v) A:B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Detection: Diode Array Detector (DAD) at 220 nm
Method 3: HPLC with a Polar-Embedded Column
This method is advantageous for the analysis of the more polar metabolites of atrazine, especially when using highly aqueous mobile phases.
-
Column: Polar-embedded column (e.g., Zorbax Bonus-RP)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution: Start with a higher percentage of mobile phase A to retain polar metabolites, followed by a gradient to elute atrazine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: UV detector at 220 nm or Mass Spectrometry (MS)
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of atrazine and its metabolites from an environmental sample.
Caption: General experimental workflow for the analysis of atrazine and its metabolites.
Conclusion
The choice of an analytical column for the separation of atrazine and its metabolites is a critical decision that depends on the specific requirements of the analysis, including the complexity of the sample matrix and the desired resolution of the target analytes.
-
C18 columns are a reliable choice for general-purpose analysis, offering good retention for atrazine and its less polar metabolites.
-
Phenyl-Hexyl columns provide an alternative selectivity, which can be particularly useful for enhancing the resolution of these aromatic compounds in complex matrices.
-
Polar-embedded columns are well-suited for methods that require the retention and separation of the more polar metabolites, especially when using highly aqueous mobile phases.
By understanding the different separation mechanisms and performance characteristics of these columns, researchers can make an informed decision to optimize their analytical methods for the accurate and reliable determination of atrazine and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation of analytical methods for detecting atrazine degradates like desethylatrazine and deisopropylatrazine.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Quantifying Desethylatrazine and Deisopropylatrazine.
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of the atrazine degradates, desethylatrazine (DEA) and deisopropylatrazine (DIA). The selection of an appropriate analytical method is critical for accurate risk assessment and regulatory compliance. This document outlines the performance of common chromatographic techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific application and matrix type.
Comparison of Analytical Method Performance
The following table summarizes the quantitative performance of various analytical methods for the determination of desethylatrazine and deisopropylatrazine in different environmental matrices. The key validation parameters presented include the Limit of Detection (LOD), Limit of Quantification (LOQ), and analyte recovery rates.
| Analytical Method | Matrix | Analyte | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Citation |
| GC-MS | Surface Water | Desethylatrazine | 0.01 | - | 110 | [1] |
| Deisopropylatrazine | 0.01 | - | 108 | [1] | ||
| Soil Pore Water | Desethylatrazine | 0.03 - 0.07 | - | 94 - 98 | [2] | |
| Deisopropylatrazine | 0.03 - 0.07 | - | 94 - 98 | [2] | ||
| Forage Plants | Desethylatrazine | 1.3 | - | 105.6 | [3] | |
| Deisopropylatrazine | 0.3 | - | 113.1 | |||
| LC-MS/MS | Drinking Water | Desethylatrazine | - | 0.10 | - | |
| Deisopropylatrazine | - | 0.10 | - | |||
| Groundwater | Desethylatrazine | - | 0.02 | - | ||
| Deisopropylatrazine | - | 0.02 | - | |||
| GC-ECD | Water | Atrazine & Cyanazine | 3.33 - 6.67 | 11.09 - 20.10 | 82.5 - 107.6 |
Experimental Protocols
Detailed methodologies for the most commonly employed analytical techniques are provided below. These protocols are representative of validated methods found in the scientific literature.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Water and Soil Samples
This method is suitable for the analysis of atrazine and its degradates in water and soil matrices. For water samples, a solid-phase extraction (SPE) is typically employed for sample cleanup and concentration. For soil samples, an initial solvent extraction is required.
Sample Preparation (Water):
-
Filtration: Filter water samples through a 0.7-µm glass fiber filter.
-
SPE Cartridge Conditioning: Condition a Carbopak-B SPE cartridge sequentially with methanol and deionized water.
-
Sample Loading: Pass a 1 L water sample through the conditioned SPE cartridge at a flow rate of 20 mL/min.
-
Elution: Elute the analytes from the cartridge with a mixture of dichloromethane and methanol.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
Sample Preparation (Soil):
-
Extraction: Extract a 10 g soil sample with 20 mL of acetonitrile by shaking for 30 minutes.
-
Centrifugation: Centrifuge the extract to separate the soil particles.
-
Cleanup: The supernatant can be further cleaned up using dispersive solid-phase extraction (dSPE) with a mixture of primary secondary amine (PSA) and C18 sorbents to remove interferences.
-
Concentration: The cleaned extract is then concentrated and solvent-exchanged for GC-MS analysis.
GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Water Samples
This method offers high sensitivity and selectivity for the direct analysis of atrazine and its degradates in water samples, often with minimal sample preparation.
Sample Preparation:
-
Filtration: Filter water samples through a 0.2 µm syringe filter.
-
Dilution: For samples with high expected concentrations, a 1:4 dilution with HPLC-grade water may be performed.
-
Internal Standard Spiking: Add an appropriate internal standard solution to the sample.
LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of each analyte.
Method 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Matrices
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices.
Sample Preparation:
-
Homogenization: Homogenize a representative 10-15 g sample of the food commodity.
-
Extraction and Partitioning:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., magnesium sulfate and sodium acetate) and shake for another minute.
-
-
Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add a dSPE sorbent mixture (e.g., PSA, C18, and graphitized carbon black) to remove interfering matrix components like fats, sugars, and pigments.
-
Vortex and centrifuge the sample.
-
-
Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Visualized Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of atrazine degradates in different matrices.
References
Safety Operating Guide
Safe Disposal of Atrazine-¹³C₃,¹⁵N₃: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Atrazine-¹³C₃,¹⁵N₃, a stable isotope-labeled compound used in scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Atrazine-¹³C₃,¹⁵N₃: Key Safety and Chemical Data
For safe handling and disposal, it is crucial to be aware of the chemical and physical properties of Atrazine. The isotopic labeling with ¹³C and ¹⁵N does not alter the chemical reactivity of the molecule. Therefore, the safety precautions and disposal methods for Atrazine apply directly to its isotopically labeled form.
| Property | Value |
| Physical State | Solid, White Powder |
| Melting Point | 175-176 °C (347-348.8 °F)[1][2] |
| Flammability | Product is not flammable[1] |
| Water Hazard Class | Class 3: Extremely hazardous for water[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[1] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents |
Personal Protective Equipment (PPE)
When handling Atrazine-¹³C₃,¹⁵N₃, all personnel must wear appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: Wear a lab coat and ensure that contaminated work clothing is not allowed out of the workplace.
-
Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Step-by-Step Disposal Protocol
The recommended method for the disposal of small quantities of Atrazine-¹³C₃,¹⁵N₃ is through chemical degradation via hydrolysis. This process converts Atrazine into less toxic substances that can be safely discarded.
Experimental Protocol: Alkaline Hydrolysis of Atrazine-¹³C₃,¹⁵N₃
-
Preparation: In a designated chemical fume hood, prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH).
-
Reaction: For wettable powders of Atrazine-¹³C₃,¹⁵N₃, add a sufficient amount of the 10% NaOH solution to ensure the pH of the mixture is greater than 14.
-
Heating (Optional): To increase the rate of hydrolysis, the solution may be gently heated.
-
Completion: Allow the reaction to proceed until the Atrazine is completely hydrolyzed.
-
Dilution and Disposal: Once hydrolysis is complete, dilute the resulting solution with a large excess of water and wash it into the sewer system.
For larger quantities or in cases where chemical treatment is not feasible, incineration is a suitable alternative:
-
Incineration: Atrazine can be decomposed by burning in a polyethylene bag. For larger quantities, a caustic wet scrubber is required to remove nitrogen oxides and hydrochloric acid from the combustion gases.
Spill Management
In the event of a spill:
-
Ventilate the area.
-
Wear appropriate PPE.
-
Containment: Sweep up the solid material and place it into a suitable, closed container for disposal.
-
Cleaning: Clean the spill area thoroughly.
-
Reporting: Inform the relevant authorities if a significant amount of material enters a water course or sewage system.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the safe disposal of Atrazine-¹³C₃,¹⁵N₃.
Caption: Disposal workflow for Atrazine-¹³C₃,¹⁵N₃.
References
Essential Safety and Handling Guide for Atrazine-¹³C₃,¹⁵N₃
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Atrazine-¹³C₃,¹⁵N₃. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Atrazine is classified as a hazardous substance. It may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][4] The personal protective equipment listed below is the minimum requirement for handling Atrazine-¹³C₃,¹⁵N₃.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or PVC elbow-length gloves are recommended. Never wear leather or fabric gloves. |
| Eye/Face Protection | Safety glasses with side shields or goggles | A face shield may be required when handling larger quantities or if there is a splash hazard. |
| Skin and Body Protection | Chemical-resistant coveralls | Should be buttoned to the neck and wrist. For significant exposure risk, a waterproof apron or suit is recommended. |
| Footwear | Chemical-resistant boots | Pants should be worn outside of boots to prevent chemicals from entering. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required if dust formation is likely or if working in a poorly ventilated area. |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Safe Handling:
-
Ventilation: Always handle Atrazine-¹³C₃,¹⁵N₃ in a well-ventilated area or a chemical fume hood.
-
Ignition Sources: Keep away from open flames and sources of ignition.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
2. Spill Procedures:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and prevent the substance from entering drains or waterways. Contact your institution's environmental health and safety department for assistance.
-
Decontamination: Clean the spill area with soap and water.
3. Disposal Plan:
-
Waste Container: Dispose of Atrazine-¹³C₃,¹⁵N₃ and any contaminated materials in a clearly labeled, sealed container for hazardous waste.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.
4. First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Chemical and Physical Properties
The following table summarizes key quantitative data for Atrazine. The properties of the isotopically labeled Atrazine-¹³C₃,¹⁵N₃ are expected to be comparable.
| Property | Value |
| Molecular Weight | 218.66 g/mol |
| Melting Point | 175-176 °C (347-348.8 °F) |
| Boiling Point | Not determined |
| Flash Point | Not applicable |
| Flammability | Product is not flammable |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of Atrazine-¹³C₃,¹⁵N₃ in a laboratory setting.
Caption: Workflow for handling Atrazine-¹³C₃,¹⁵N₃.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
